IGP-5
説明
特性
分子式 |
C21H17N3O3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H17N3O3/c25-19(9-10-20(26)27)22-16-7-5-13(6-8-16)21-23-17-11-14-3-1-2-4-15(14)12-18(17)24-21/h1-8,11-12H,9-10H2,(H,22,25)(H,23,24)(H,26,27) |
InChIキー |
MNDGQXCAUYSTHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)NC(=O)CCC(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
iGP-5; iGP 5; iGP5; |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of IGP-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, no information was found for a compound or therapeutic agent designated "IGP-5". This suggests that "this compound" may be an internal development codename that has not yet been disclosed in public forums, a compound that is in a very early stage of non-clinical research, or a possible misspelling of another agent.
Without publicly available data, it is not possible to provide a detailed mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams as requested.
The following sections are presented as a template for how such a technical guide would be structured if and when information on this compound becomes available.
Core Mechanism of Action
(This section would typically provide a detailed narrative of the molecular interactions of this compound. It would describe the primary cellular target(s), the nature of the interaction (e.g., agonist, antagonist, inhibitor), and the immediate downstream consequences of this interaction.)
Quantitative Data Summary
(This section would collate key quantitative metrics from various studies to provide a clear overview of the compound's potency, efficacy, and selectivity. All data would be presented in a tabular format for ease of comparison.)
Table 1: In Vitro Potency and Efficacy of this compound (Example Table Structure)
| Assay Type | Target/Cell Line | Parameter | Value (e.g., nM) | Source |
|---|---|---|---|---|
| Binding Assay | Target X | Ki | Data Not Available | - |
| Enzymatic Assay | Enzyme Y | IC50 | Data Not Available | - |
| Functional Assay | Cell Line Z | EC50 | Data Not Available | - |
Table 2: In Vivo Efficacy of this compound (Example Table Structure)
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Source |
|---|---|---|---|---|
| Disease Model A | Data Not Available | Data Not Available | Data Not Available | - |
| Disease Model B | Data Not Available | Data Not Available | Data Not Available | - |
Key Signaling Pathways
(This section would detail the broader signaling cascades modulated by this compound's interaction with its primary target. Diagrams generated using Graphviz would be embedded here to provide a clear visual representation of these pathways.)
Caption: Figure 1. A placeholder diagram for the potential signaling cascade of this compound.
Experimental Protocols
(This section would provide detailed methodologies for the key experiments that were used to elucidate the mechanism of action of this compound.)
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for its target receptor.
-
Materials: (List would include membranes from cells expressing the target, radiolabeled ligand, unlabeled this compound, assay buffer, filtration apparatus, and scintillation counter.)
-
Procedure: (A step-by-step description of the incubation, filtration, and counting process would be provided here.)
In Vitro Functional Assay (e.g., Calcium Flux)
-
Objective: To measure the functional consequence of this compound binding to its target in a cellular context (EC50).
-
Materials: (List would include the relevant cell line, a calcium-sensitive fluorescent dye, assay plates, and a fluorescence plate reader.)
-
Procedure: (A detailed protocol for cell plating, dye loading, compound addition, and fluorescence measurement would be described.)
Caption: Figure 2. A generalized workflow for characterizing a novel compound like this compound.
While a detailed analysis of this compound is not currently possible due to the absence of public data, this guide provides a framework for the type of information required for a thorough understanding of a novel therapeutic agent's mechanism of action. Should information on this compound become available, this document can be updated to reflect the specific findings. Researchers are encouraged to consult scientific literature and drug development databases for the most current information.
IGP-5: A Potent Inhibitor of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of IGP-5, a novel small-molecule inhibitor of mitochondrial sn-Glycerol 3-phosphate Dehydrogenase (mGPDH). This document details its mechanism of action, inhibitory potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual representations of key pathways and experimental workflows are included to facilitate understanding.
Introduction
Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) is a key enzyme of the inner mitochondrial membrane that plays a crucial role in cellular metabolism. It connects glycolysis and oxidative phosphorylation by transferring reducing equivalents from cytosolic NADH to the electron transport chain.[1][2][3] Given its central role in energy metabolism, mGPDH has emerged as a potential therapeutic target for various metabolic disorders. This compound is a recently identified cell-permeant small-molecule inhibitor of mGPDH, belonging to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[1][2] This guide explores the technical details of this compound's function and the methodologies used to characterize it.
Quantitative Data: Inhibitory Potency and Selectivity of this compound
The inhibitory effects of this compound on mGPDH have been quantified through various assays. The data presented below summarizes its potency in inhibiting both the enzymatic activity of mGPDH and the associated production of hydrogen peroxide (H₂O₂), a reactive oxygen species.
Table 1: Inhibitory Potency of this compound against mGPDH
| Parameter | Value (µM) | Description |
| IC₅₀ (mGPDH Enzymatic Activity) | 1.0 | Concentration of this compound required to inhibit 50% of mGPDH enzymatic activity.[4] |
| IC₅₀ (mGPDH H₂O₂ Production) | 0.7 - 1.0 | Concentration of this compound required to inhibit 50% of H₂O₂ production by mGPDH.[4][5] |
| Kᵢ (Inhibition Constant) | ~1–15 | Indicates the binding affinity of this compound to mGPDH; characterized as a mixed inhibitor.[1][2] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] Kᵢ (Inhibition constant) reflects the binding affinity of an inhibitor to an enzyme.
Mechanism of Action and Cellular Effects
This compound functions as a mixed inhibitor of mGPDH, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1][2] Its inhibitory action leads to several observable cellular effects:
-
Reduced Cellular Respiration: By inhibiting mGPDH, this compound significantly decreases glycerol (B35011) phosphate-dependent mitochondrial respiration.[1]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): Inhibition of the electron transport chain substrate input from glycerol 3-phosphate by this compound leads to a reduction in the mitochondrial membrane potential.[1][7]
-
Inhibition of H₂O₂ Production: mGPDH is a known site of reactive oxygen species (ROS) production in the mitochondria. This compound potently inhibits H₂O₂ production originating from mGPDH.[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an mGPDH inhibitor.
Measurement of Mitochondrial H₂O₂ Production
This assay quantifies the rate of hydrogen peroxide production from different sites within the mitochondrial electron transport chain, allowing for the assessment of inhibitor specificity.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from skeletal muscle tissue using standard differential centrifugation protocols.
-
Assay Buffer: Prepare a buffer containing 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, and 0.3% (w/v) BSA, at pH 7.2.
-
Microplate Setup: Use a 96-well microplate format for high-throughput screening.
-
Reagent Addition: To each well, add Amplex UltraRed (a fluorescent probe for H₂O₂), horseradish peroxidase, and isolated mitochondria (25 µg protein).
-
Site-Specific Substrates and Inhibitors: Add specific substrates and inhibitors to induce H₂O₂ production from distinct mitochondrial sites:
-
mGPDH: 16.7 mM glycerol phosphate (B84403) + 4 µM rotenone.
-
Site IF/DH: 5 mM pyruvate (B1213749) + 5 mM malate.
-
Site IQ: 5 mM succinate (B1194679).
-
Site IIIQo: 5 mM succinate + 2.5 µM antimycin A.
-
Site IIF: 15 µM palmitoylcarnitine (B157527).
-
-
This compound Addition: Add varying concentrations of this compound (from 0.08 to 80 µM) to the appropriate wells.
-
Fluorescence Measurement: Measure the fluorescence (excitation 550 nm, emission 590 nm) over time to determine the rate of H₂O₂ production.[1][4]
-
Data Normalization: Normalize the data to control wells (vehicle only) to determine the percent inhibition.
Measurement of Mitochondrial Respiration
This protocol uses a Seahorse XF24 Analyzer to measure the oxygen consumption rate (OCR) of isolated mitochondria, providing insight into the effects of inhibitors on cellular respiration.
Protocol:
-
Mitochondria Plating: Attach isolated skeletal muscle mitochondria (2 or 4 µg protein) to a Seahorse XF24 assay plate by centrifugation in a mannitol (B672) and sucrose-based medium (MAS buffer) containing 0.3% (w/v) BSA.
-
Substrate Addition: Add various substrates to fuel respiration through different pathways:
-
5 mM pyruvate + 5 mM malate
-
5 mM succinate + 4 µM rotenone
-
16.7 mM glycerol phosphate + 4 µM rotenone
-
15 µM palmitoylcarnitine + 5 mM malate
-
-
This compound Treatment: Inject varying concentrations of this compound into the wells.
-
Measurement of Basal Respiration: Equilibrate the plate at 37°C for 20 minutes and measure the basal oxygen consumption rate.
-
Measurement of Maximal Respiration: Inject 5 µM FCCP (an uncoupler) and 4 µg/mL oligomycin (B223565) (an ATP synthase inhibitor) to induce maximal, uncoupled respiration.
-
Data Analysis: Analyze the change in OCR in the presence of this compound compared to the vehicle control to determine the inhibitory effect on respiration fueled by different substrates.[1]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay assesses the integrity of the mitochondrial membrane potential, which is a key indicator of mitochondrial function.
Protocol:
-
Mitochondria Suspension: Suspend isolated mitochondria in the assay buffer described in section 4.1.
-
Fluorescent Dye: Add a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, methyl ester), to the mitochondrial suspension.
-
Substrate Addition: Energize the mitochondria with specific substrates as detailed in section 4.2.
-
This compound Incubation: Incubate the mitochondria with different concentrations of this compound (e.g., 2.5 µM and 25 µM).
-
Fluorescence Measurement: Monitor the fluorescence of the dye. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
Data Analysis: Compare the fluorescence levels in this compound treated samples to control samples to quantify the effect on ΔΨm.[1][7]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism and experimental evaluation.
Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound on mGPDH.
Caption: Experimental workflow for measuring mGPDH-dependent H₂O₂ production.
Caption: Workflow for assessing mitochondrial respiration using a Seahorse Analyzer.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of mGPDH.[1][2] Its cell-permeant nature and potent, specific inhibition of mGPDH allow for acute modulation of the glycerol phosphate shuttle in both isolated mitochondria and intact cell systems. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers aiming to utilize this compound in their studies of cellular metabolism and for professionals in the field of drug development exploring mGPDH as a therapeutic target. Further research into the structure-activity relationships of the benzimidazole-phenyl-succinamide core may lead to the development of even more potent and selective mGPDH inhibitors.[1]
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
In-depth Technical Guide: Discovery and Synthesis of IGP-5, a Novel Inhibitor of Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of IGP-5, a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This compound was identified through a small-molecule screen and has been characterized as a mixed inhibitor of mGPDH.[1][2][3] This document details the experimental protocols for the biological evaluation of this compound, presents quantitative data on its inhibitory activity, and outlines a plausible synthetic route. The information herein is intended to serve as a valuable resource for researchers in the fields of metabolic diseases, oncology, and drug discovery.
Discovery of this compound
This compound was discovered as part of a screening effort to identify novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme in the glycerol (B35011) phosphate (B84403) shuttle.[1][2] The glycerol phosphate shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, playing a crucial role in cellular energy metabolism.[1][2]
The discovery process involved a high-throughput screen of a small-molecule library to identify compounds that could inhibit mGPDH activity. Initial hits were further evaluated for their potency and selectivity. Through this process, a novel class of inhibitors with a core benzimidazole-phenyl-succinamide structure was identified, with this compound emerging as a particularly potent compound.[1][2]
Synthesis of this compound
While the definitive, step-by-step synthesis of this compound has not been published, a plausible synthetic route can be proposed based on established methods for the synthesis of benzimidazole (B57391) and amide bond formation. The core structure of this compound is a benzimidazole-phenyl-succinamide. A likely retrosynthetic analysis suggests the key disconnections at the amide bonds and the benzimidazole ring.
A potential forward synthesis could involve the following key steps:
-
Formation of the Benzimidazole Core: This can be achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative.
-
Amide Bond Formation: The succinamide (B89737) linkage can be formed by coupling the benzimidazole-containing amine with a succinic acid derivative, and the other amide bond by coupling an aniline (B41778) derivative with the remaining carboxylic acid group of the succinyl moiety.
Further optimization of the reaction conditions, including the choice of coupling agents, solvents, and temperature, would be necessary to achieve a high yield of the final product.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] mGPDH is an FAD-linked enzyme located on the outer surface of the inner mitochondrial membrane. It catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), with the concomitant reduction of ubiquinone to ubiquinol. This process is a key component of the glycerol phosphate shuttle, which is essential for regenerating cytosolic NAD+ from NADH produced during glycolysis, particularly in tissues with high metabolic rates.
By inhibiting mGPDH, this compound disrupts the glycerol phosphate shuttle, leading to a decrease in the transfer of reducing equivalents into the electron transport chain and a potential shift in the cellular redox state. This can have significant downstream effects on cellular metabolism and signaling.
References
Chemical structure and properties of IGP-5
An In-Depth Technical Guide on the Chemical Structure and Properties of IGP-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, cell-permeant small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme in cellular metabolism. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the relevant metabolic pathways are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a core benzimidazole-phenyl-succinamide structure.[1][2][3] Modifications to the benzimidazole (B57391) ring system have been shown to modulate both its potency and off-target effects.[1][2][3]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[4-(1H-Naphtho[2,3-d]imidazol-2-yl)-phenyl]-succinamic acid | [4] |
| CAS Number | 351978-83-1 | [4][5] |
| Molecular Formula | C₂₁H₁₇N₃O₃ | [6] |
| Molecular Weight | 359.38 g/mol | [6] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| SMILES | O=C(CCC(NC1=CC=C(C2=NC3=CC4=C(C=C3N2)C=CC=C4)C=C1)=O)O | [6] |
| InChI Key | MNDGQXCAUYSTHC-UHFFFAOYSA-N | [4] |
Mechanism of Action and Biological Properties
This compound is a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme located in the inner mitochondrial membrane.[1][5] mGPDH is a crucial component of the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][7] By inhibiting mGPDH, this compound disrupts this process, impacting cellular energy metabolism.[5]
Kinetic studies have demonstrated that this compound acts as a mixed inhibitor of mGPDH.[1][2][7] It has been shown to decrease glycerol phosphate-dependent mitochondrial respiration and membrane potential.[2][3] While it is a more potent inhibitor of mGPDH than the related compound iGP-1, it is also noted to be less selective.[2][3]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC₅₀ (mGPDH H₂O₂ production) | 0.7 µM | Assay with isolated mitochondria. | [5] |
| IC₅₀ (mGPDH H₂O₂ production) | ~1.0 µM | Measured in microplate format with isolated mouse skeletal muscle mitochondria. | [2][8] |
| IC₅₀ (mGPDH enzymatic activity) | 1.0 µM | Assayed with isolated mouse skeletal muscle mitochondria. | [8] |
| Inhibition Type | Mixed | Kinetic analysis with varying concentrations of glycerol phosphate and this compound. | [1][2][7] |
| Selectivity | Less selective than iGP-1 | Compared against a panel of other mitochondrial sites of H₂O₂ production. | [2][3] |
Signaling and Metabolic Pathways
The primary pathway affected by this compound is the glycerol phosphate shuttle. This shuttle involves two enzymes: cytosolic glycerol-3-phosphate dehydrogenase (cGPDH) and mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). The shuttle plays a vital role in regenerating cytosolic NAD+ from NADH, which is essential for maintaining glycolytic flux. The reducing equivalents are transferred to FAD within mGPDH, which then passes electrons to the ubiquinone pool in the electron transport chain, ultimately leading to ATP synthesis.
Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of key experimental protocols adapted from the primary literature describing the characterization of this compound.[2]
Measurement of Mitochondrial H₂O₂ Production
This assay is used to determine the potency and selectivity of this compound by measuring its effect on hydrogen peroxide production from different sites within the electron transport chain.
Workflow:
Caption: Workflow for measuring mitochondrial H₂O₂ production.
Detailed Steps:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., mouse skeletal muscle) using differential centrifugation.
-
Reagent Preparation: Prepare assay buffer (e.g., MAS buffer) containing Amplex Red and horseradish peroxidase (HRP). Prepare stock solutions of substrates (e.g., glycerol phosphate, rotenone) and this compound in DMSO.
-
Assay Setup: In a 96-well plate, add isolated mitochondria, assay buffer, and HRP.
-
Initiation of Reaction: Add substrates to initiate H₂O₂ production specifically from mGPDH. For example, use glycerol phosphate in the presence of rotenone (B1679576) to inhibit Complex I.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Detection: Immediately place the plate in a fluorescence microplate reader and monitor the increase in resorufin (B1680543) fluorescence (excitation ~545 nm, emission ~590 nm) over time at 37°C.
-
Data Analysis: Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve. Normalize the rates to the vehicle control and plot against the logarithm of this compound concentration to determine the IC₅₀ value.
Measurement of Mitochondrial Respiration
This protocol assesses the impact of this compound on oxygen consumption rates in isolated mitochondria using various substrates.
Workflow:
Caption: Workflow for measuring mitochondrial respiration.
Detailed Steps:
-
Preparation: Isolate mitochondria as described previously. Prepare a respiration buffer (e.g., MiR05).
-
Chamber Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add the respiration buffer and isolated mitochondria to the chambers at a specified temperature (e.g., 37°C).
-
Inhibitor Addition: Add a specific concentration of this compound or vehicle control to the chamber and allow for equilibration.
-
Respiration States:
-
State 2: Add the substrate of interest (e.g., 16.7 mM glycerol phosphate with 4 µM rotenone).
-
State 3: Add a saturating amount of ADP (e.g., 5 mM) to stimulate maximal oxidative phosphorylation.
-
State 4o: Add oligomycin (e.g., 0.5 µg/mL) to inhibit ATP synthase and measure non-phosphorylating respiration.
-
-
Data Recording and Analysis: Continuously record the rate of oxygen consumption. Analyze the data to determine the specific effects of this compound on different respiratory states.
Conclusion
This compound is a valuable research tool for investigating the role of mGPDH and the glycerol phosphate shuttle in cellular metabolism and physiology. Its characterization as a potent, mixed inhibitor provides a foundation for further studies into its therapeutic potential and for the development of more selective and potent analogs. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations.
References
- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
The Role of IGP-5 in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IGP-5, a novel small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of this compound's mechanism of action and its application in the study of cellular energy metabolism. This document details its effects on mitochondrial function, presents key quantitative data, outlines experimental protocols, and illustrates the relevant metabolic pathways.
Introduction to this compound and its Target: mGPDH
This compound is a member of a class of cell-permeant small-molecule inhibitors that target mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH)[1][2]. mGPDH is a crucial enzyme located in the inner mitochondrial membrane. It forms a key component of the glycerol (B35011) phosphate (B84403) shuttle, a vital pathway for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain[1][2][3]. By catalyzing the oxidation of glycerol 3-phosphate to dihydroxyacetone phosphate and transferring electrons to the ubiquinone pool, the shuttle plays a significant role in cellular bioenergetics, particularly in tissues with high metabolic rates. The inhibition of mGPDH by compounds like this compound provides a powerful tool to investigate the physiological and pathological roles of the glycerol phosphate shuttle[1][2].
Mechanism of Action of this compound
This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax)[1][4]. This inhibitory action disrupts the flow of electrons from cytosolic NADH into the electron transport chain via the glycerol phosphate shuttle.
Signaling and Metabolic Pathway
The primary pathway affected by this compound is the glycerol phosphate shuttle. This shuttle works in concert with the malate-aspartate shuttle to regenerate cytosolic NAD+ from NADH produced during glycolysis. The inhibition of mGPDH by this compound blocks the contribution of the glycerol phosphate shuttle to mitochondrial respiration.
Quantitative Data on this compound's Effects
The inhibitory potency and effects on mitochondrial function of this compound have been quantified in various assays. The following tables summarize the key findings.
Table 1: Inhibitory Potency of this compound
| Parameter | Target | Value (µM) | Reference |
| IC₅₀ (Enzymatic Activity) | mGPDH | 1.0 | [5] |
| IC₅₀ (H₂O₂ Production) | mGPDH | 1.0 | [5] |
| Kᵢ (Inhibitor Constant) | mGPDH | ~1-15 | [1][2] |
Table 2: Effect of this compound on Mitochondrial Respiration in Isolated Mitochondria
| Substrate | This compound Concentration (µM) | % Inhibition of State 3 Respiration | Reference |
| Glycerol Phosphate | 25 | Significant Decrease | [2][5] |
| Glycerol Phosphate | 80 | Significant Decrease | [2][5] |
| Pyruvate + Malate | 80 | Significant Decrease | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular energy metabolism.
mGPDH Enzymatic Activity Assay
This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a substrate.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., potassium phosphate buffer)
-
Glycerol phosphate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCPIP (2,6-dichlorophenolindophenol) (redox indicator)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCPIP.
-
Add isolated mitochondria to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the respective wells of a microplate.
-
Initiate the reaction by adding glycerol phosphate.
-
Immediately measure the change in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of DCPIP reduction is proportional to mGPDH activity.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Measurement of Mitochondrial H₂O₂ Production
This assay quantifies the production of hydrogen peroxide, a reactive oxygen species, by mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer
-
Glycerol phosphate (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or another suitable fluorescent probe)
-
This compound dissolved in DMSO
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Add isolated mitochondria to the mixture.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate H₂O₂ production by adding glycerol phosphate.
-
Measure the increase in fluorescence over time using a fluorometer. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Calculate the percentage of inhibition of H₂O₂ production at each this compound concentration.
-
Determine the IC₅₀ value as described in the enzymatic activity assay.
Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
This experiment measures the rate of oxygen consumption by isolated mitochondria or intact cells to assess the impact of this compound on the electron transport chain.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., containing salts, fatty acid-free BSA)
-
Substrates (e.g., glycerol phosphate, pyruvate, malate, succinate)
-
ADP (to induce state 3 respiration)
-
This compound dissolved in DMSO
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Load the isolated mitochondria or cells into the chambers of the respirometer containing the respiration buffer.
-
Allow for equilibration and measure the basal respiration rate (State 2).
-
Add the substrate of interest (e.g., glycerol phosphate).
-
Add a defined concentration of this compound or vehicle control and incubate.
-
Induce active respiration (State 3) by adding ADP.
-
Measure the oxygen consumption rate.
-
Compare the State 3 respiration rates in the presence and absence of this compound to determine its inhibitory effect.
Experimental and Logical Workflow
The characterization of this compound's role in cellular energy metabolism typically follows a logical progression of experiments.
Conclusion
This compound is a valuable research tool for elucidating the role of the glycerol phosphate shuttle in cellular energy metabolism. Its potency and cell permeability allow for the investigation of mGPDH function in both isolated systems and intact cells. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the complex interplay of metabolic pathways in health and disease.
References
- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Physiological Function of mGPDH and the Mechanistic Action of its Inhibitor, iGP-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), encoded by the GPD2 gene, is a critical FAD-linked enzyme located on the outer surface of the inner mitochondrial membrane. It serves as a key intersection between glycolysis, oxidative phosphorylation, and lipid metabolism. By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403), mGPDH facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain via the glycerol (B35011) phosphate shuttle. This function is pivotal in cellular bioenergetics and is implicated in various physiological and pathological processes, including insulin (B600854) secretion, thermogenesis, and the pathogenesis of metabolic diseases. The small molecule inhibitor, iGP-5, has emerged as a valuable tool for probing the function of mGPDH. This guide provides a comprehensive overview of the physiological roles of mGPDH and the inhibitory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Core Physiological Functions of mGPDH
mGPDH is a vital enzyme that links carbohydrate and lipid metabolism and contributes to the cellular redox balance.[1] Its primary role is to catalyze the irreversible oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, with the concurrent transfer of two electrons to the electron transport chain via FAD.[1]
The Glycerol Phosphate Shuttle and Cellular Respiration
The glycerol phosphate shuttle, in which mGPDH is a key component, is one of the two major systems for transferring reducing equivalents from cytosolic NADH, generated during glycolysis, into the mitochondria for oxidative phosphorylation. This process is particularly prominent in tissues with high energy demands.
A Nexus of Metabolic Pathways
mGPDH stands at a critical metabolic junction, influencing glycolysis, oxidative phosphorylation, and fatty acid metabolism.[2][3] This strategic position makes it a key regulator of cellular energy homeostasis.
Role in Thermogenesis
In certain tissues, such as brown adipose tissue, mGPDH plays a significant role in thermogenesis.[4] Increased mGPDH activity can lead to a higher rate of substrate oxidation and heat production. This is particularly important for non-shivering thermogenesis. For instance, mGPDH-mediated uncoupling of mitochondria in bumblebee flight muscles facilitates pre-flight thermogenesis by increasing the activity of the electron transport system and subsequent heat release.[5]
Involvement in Insulin Secretion
The role of mGPDH in glucose-stimulated insulin secretion from pancreatic β-cells has been a subject of investigation. While some studies have suggested that impaired mGPDH activity could contribute to insulin secretory defects, other research indicates that overexpression of mGPDH does not necessarily correct impaired insulin secretion in diabetic models, suggesting a more complex regulatory role.[6][7]
Implications in Metabolic Diseases
Dysregulation of mGPDH has been linked to several metabolic disorders. Enhanced activity of mGPDH can lead to increased glycerol production, which may contribute to triglyceride accumulation and obesity.[1] Conversely, decreased mGPDH expression and activity have been observed in non-alcoholic fatty liver disease (NAFLD), suggesting a protective role for the enzyme in this condition.[8] Furthermore, mGPDH is implicated in skeletal muscle regeneration, with its expression being reduced in models of obesity and diabetes.[9]
This compound: A Potent Inhibitor of mGPDH
This compound is a novel, cell-permeant small-molecule inhibitor of mGPDH, identified through high-throughput screening.[2] It belongs to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[2]
Mechanism of Action
This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).[2][10]
Quantitative Effects of this compound
The inhibitory potency of this compound on mGPDH has been characterized through various assays.
| Parameter | Value | Reference |
| IC50 (mGPDH Enzymatic Activity) | 1.0 µM | [11] |
| IC50 (mGPDH H2O2 Production) | 0.7 - 1.0 µM | [1][11] |
| Inhibition Type | Mixed | [2][10] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) powered by glycerol phosphate | Significant decrease at 2.5 µM and 25 µM | [2] |
| Effect on Oxygen Consumption (Respiration) driven by glycerol phosphate | Inhibition | [2] |
Experimental Protocols
mGPDH Activity Assay (Spectrophotometric)
This protocol details a method for determining mGPDH activity in isolated mitochondria or cell lysates by monitoring the reduction of a specific probe.
Materials:
-
GPDH Assay Buffer
-
GPDH Substrate (Glycerol-3-phosphate)
-
GPDH Probe
-
NADH Standard
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples or cells in ice-cold GPDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[12]
-
NADH Standard Curve: Prepare a series of NADH standards in GPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmole/well).[13]
-
Reaction Setup:
-
Add samples to duplicate wells of the 96-well plate. For unknown samples, it is advisable to test several dilutions.[13]
-
For each sample, prepare a "Sample Blank" well that omits the GPDH Substrate to account for background NADH.[13]
-
A positive control with a known amount of GPDH can also be included.[12]
-
Adjust the final volume in all wells to 50 µL with GPDH Assay Buffer.[13]
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for each reaction containing the GPDH Assay Buffer and GPDH Probe. For the "Sample Blank" wells, prepare a mix without the GPDH Substrate.[13]
-
Initiate Reaction: Add 50 µL of the appropriate Reaction Mix to each well. Mix thoroughly.[13]
-
Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 20-60 minutes, taking readings every minute. Protect the plate from light.[13]
-
Calculation: Calculate the rate of change in absorbance for each sample and subtract the rate of the "Sample Blank". Use the NADH standard curve to convert the absorbance change to the amount of NADH generated per minute. One unit of GPDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 8.0 at 37°C.[13]
High-Resolution Respirometry for Measuring Oxygen Consumption
This protocol outlines the use of high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure the effect of this compound on mitochondrial oxygen consumption in isolated mitochondria.[5]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
Isolated mitochondria
-
Substrates (e.g., glycerol-3-phosphate, pyruvate, malate, succinate)
-
Inhibitors (e.g., this compound, rotenone (B1679576), antimycin A, oligomycin)
-
ADP
Procedure:
-
Instrument Calibration and Setup: Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions. Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).[8]
-
Mitochondria Addition: Add a known amount of isolated mitochondria to each chamber.
-
Substrate Addition and State 2 Respiration: Add the substrate of interest (e.g., glycerol-3-phosphate) to initiate State 2 respiration (substrate-dependent respiration without ADP).
-
This compound Titration: Add varying concentrations of this compound to the chamber to assess its effect on State 2 respiration.
-
State 3 Respiration: Add a saturating concentration of ADP to induce State 3 respiration (active phosphorylation).
-
Inhibitor Addition: Sequentially add other inhibitors to dissect the respiratory chain. For example, add rotenone (Complex I inhibitor) followed by succinate (B1194679) (Complex II substrate) to measure Complex II-linked respiration. Finally, add antimycin A (Complex III inhibitor) to inhibit the electron transport chain and measure residual oxygen consumption.[14]
-
Data Analysis: The respirometry software will record the oxygen concentration in the chambers over time and calculate the oxygen consumption rate (OCR). The effects of this compound can be quantified by comparing the OCR in the presence and absence of the inhibitor.
Signaling Pathways and Visualizations
mGPDH and CaMKKβ/AMPK Signaling in Muscle Regeneration
mGPDH plays a role in myoblast differentiation and skeletal muscle regeneration by influencing mitochondrial biogenesis through the CaMKKβ/AMPK signaling pathway.[9]
Caption: mGPDH activates the CaMKKβ/AMPK pathway to promote muscle regeneration.
Experimental Workflow for Assessing this compound Effects
The following workflow illustrates the experimental steps to characterize the inhibitory effects of this compound on mGPDH.
Caption: Workflow for characterizing the inhibitory effects of this compound.
Conclusion and Future Directions
mGPDH is a multifaceted enzyme with significant implications for cellular metabolism and the pathogenesis of various diseases. The development of potent and specific inhibitors like this compound provides researchers with powerful tools to dissect the intricate roles of mGPDH in both health and disease. Future research should focus on further elucidating the tissue-specific functions of mGPDH and exploring the therapeutic potential of targeting this enzyme in metabolic disorders such as obesity and NAFLD. The detailed methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to advance our understanding of mGPDH and its modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Mitochondrial glycerol 3‐phosphate dehydrogenase promotes skeletal muscle regeneration | EMBO Molecular Medicine [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. Deficiency of the mitochondrial glycerol 3-phosphate dehydrogenase contributes to hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Item - iGP-1 and this compound potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]
- 12. medium.com [medium.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on iGP-5 and its Effects on the Glycerol Phosphate Shuttle
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glycerol (B35011) phosphate (B84403) shuttle is a critical metabolic pathway for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1] This process is essential for regenerating cytosolic NAD+ to maintain glycolytic flux and for energy production in specific tissues.[2][3] The shuttle is composed of two key enzymes: the cytosolic NAD+-dependent glycerol-3-phosphate dehydrogenase (cGPDH or GPD1) and the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (mGPDH or GPD2).[4][5] mGPDH, an integral protein of the inner mitochondrial membrane, plays a crucial role by oxidizing glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP) and transferring electrons to the electron transport chain via ubiquinone.[1]
Recent advancements in metabolic research have led to the development of novel small-molecule inhibitors targeting key enzymes in metabolic pathways. One such inhibitor is iGP-5, a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the glycerol phosphate shuttle, based on available research data.
The Glycerol Phosphate Shuttle: A Visual Overview
The glycerol phosphate shuttle facilitates the transport of electrons from NADH produced in the cytoplasm during glycolysis into the mitochondria for oxidative phosphorylation.
This compound: A Novel Inhibitor of mGPDH
This compound is a small-molecule inhibitor identified through screening for compounds that target mGPDH.[1] It belongs to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[1]
The inhibitory effects of this compound on mGPDH have been characterized through various assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Reference |
| IC50 against mGPDH H2O2 production | 0.7 µM | [6] |
| IC50 for mGPDH activity | ~1-15 µM | [1] |
| Ki (Inhibitor constant) | ~1-15 µM | [1] |
| Substrate | This compound Concentration (µM) | Effect on State 3 Respiration | Reference |
| Glycerol Phosphate | 25 | Significant Decrease | [1] |
| Glycerol Phosphate | 80 | Significant Decrease | [1] |
| Pyruvate + Malate | 80 | Significant Reduction | [1] |
| Glutamate + Malate | Not specified | No significant effect at lower concentrations | [1] |
| Succinate | Not specified | No significant effect at lower concentrations | [1] |
| This compound Concentration | Effect on Glycerol Phosphate-driven ΔΨm | Reference |
| Increasing concentrations | Lowered ΔΨm | [1] |
This compound has been characterized as a mixed inhibitor of mGPDH.[1] This means that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and the Km of the reaction.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary In-Vitro Studies with IGP-5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the preliminary in-vitro data available for IGP-5, a novel inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). The content herein is based on initial preclinical research and is intended to inform researchers, scientists, and professionals in drug development about the basic biochemical and cellular properties of this compound. This whitepaper will detail the inhibitory activity of this compound, the experimental methodologies used to ascertain this activity, and the relevant biological pathways.
Introduction
This compound is a small molecule inhibitor targeting mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking cytosolic and mitochondrial metabolism.[1][2] mGPDH is an integral component of the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][3] By inhibiting mGPDH, this compound presents a tool for investigating the roles of glycerol 3-phosphate metabolism in various physiological and pathological states.[3]
Quantitative Data Summary
The inhibitory potency of this compound against mGPDH has been quantified through measurements of both enzymatic activity and the consequential reduction in hydrogen peroxide (H₂O₂) production. The half-maximal inhibitory concentration (IC₅₀) values from these preliminary in-vitro studies are summarized below.
| Parameter | IC₅₀ (µM) |
| mGPDH Enzymatic Activity | 1.0[4] |
| mGPDH H₂O₂ Production | 1.0[4] |
Caption: Summary of this compound inhibitory concentrations.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary in-vitro characterization of this compound.
mGPDH Enzymatic Activity Assay
The enzymatic activity of mGPDH and its inhibition by this compound were determined by monitoring the reduction of a ubiquinone analog.
-
Mitochondria Isolation: Skeletal muscle mitochondria were isolated from mice for use as the source of mGPDH.[2]
-
Assay Conditions: The assay was performed in a buffer containing succinate (B1194679) to drive reverse electron transport, which is required for the reduction of the ubiquinone analog by mGPDH.
-
Detection: The rate of reduction of the ubiquinone analog was measured spectrophotometrically.
-
Inhibition Measurement: Varying concentrations of this compound were added to the assay mixture to determine the concentration-dependent inhibition of mGPDH activity. The IC₅₀ value was calculated from the resulting dose-response curve.[4]
mGPDH Hydrogen Peroxide Production Assay
The production of hydrogen peroxide by mGPDH and its inhibition by this compound were measured using a fluorescent probe.
-
Mitochondria Preparation: Isolated skeletal muscle mitochondria were used.
-
Assay Principle: In the presence of glycerol 3-phosphate, mGPDH can generate reactive oxygen species, including H₂O₂. A cell-impermeant fluorescent probe that reacts with H₂O₂ was used to quantify its production.
-
Measurement: The rate of increase in fluorescence, corresponding to H₂O₂ production, was monitored over time.
-
Inhibition Analysis: The assay was performed with a range of this compound concentrations to determine the IC₅₀ for the inhibition of H₂O₂ production.[4]
Signaling Pathway and Mechanism of Action
This compound functions as a mixed inhibitor of mGPDH.[3] This enzyme is a crucial component of the glycerol phosphate shuttle, which plays a significant role in cellular energy metabolism by transferring electrons from cytosolic NADH into the mitochondrial electron transport chain.
The Glycerol Phosphate Shuttle
The glycerol phosphate shuttle involves two key enzymes: the cytosolic NAD⁺-linked glycerol-3-phosphate dehydrogenase (cGPDH) and the mitochondrial FAD-linked mGPDH.[1][5] cGPDH reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, oxidizing cytosolic NADH to NAD⁺. Glycerol-3-phosphate is then oxidized back to DHAP by mGPDH on the outer surface of the inner mitochondrial membrane, with the electrons being transferred to ubiquinone (Q) in the electron transport chain, which is subsequently reduced to ubiquinol (B23937) (QH₂).[1]
Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.
Experimental Workflow for In-Vitro Inhibition Assay
The general workflow for assessing the in-vitro inhibitory effect of this compound on mGPDH activity is depicted below.
Caption: Generalized workflow for this compound in-vitro inhibition assays.
Conclusion
The preliminary in-vitro data for this compound identify it as a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase. Its ability to modulate the glycerol phosphate shuttle provides a valuable pharmacological tool for studying cellular energy metabolism. Further research is warranted to explore the broader cellular effects and potential therapeutic applications of this compound.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 3. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - iGP-1 and this compound potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
The Researcher's Guide to Sourcing and Utilizing IGP-5, a Potent Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IGP-5, a selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This document details the sourcing, purchasing, and key experimental applications of this compound, offering a valuable resource for researchers investigating cellular metabolism, mitochondrial function, and related therapeutic areas.
Introduction to this compound
This compound is a small molecule inhibitor that targets mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking glycolysis and oxidative phosphorylation.[1] By inhibiting mGPDH, this compound provides a powerful tool to dissect the roles of the glycerol-phosphate shuttle in various physiological and pathological processes. Its core structure is based on a benzimidazole-phenyl-succinamide scaffold.[1]
Sourcing and Purchasing this compound
This compound is available for research purposes from several reputable chemical suppliers. Researchers should note that this compound is intended for research use only (RUO) and not for human or veterinary use. When purchasing this compound, it is crucial to consider the purity and to obtain a certificate of analysis from the supplier.
Table 1: this compound Supplier Information
| Supplier | Catalog Number | Purity | Storage Conditions (Solid) |
| MedChemExpress | HY-114886 | >98% (HPLC) | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 3 months, -20°C for 2 weeks. |
| MedKoo Biosciences | 563129 | ≥ 98% (HPLC) | Dry, dark, and at 0 - 4°C for short term (weeks to months) or -20°C for long term (months to years). |
Note: Storage conditions for stock solutions may vary. It is generally recommended to store aliquots in tightly sealed vials at -20°C or -80°C. For specific handling and storage instructions, always refer to the product data sheet provided by the supplier.
While a detailed, publicly available step-by-step synthesis protocol for this compound is not readily accessible, the scientific literature describes the synthesis of related 4-aryl-1H-naphtho[2,3-d]imidazole derivatives.[2] The synthesis generally involves the cyclization of a diamine with a carboxylic acid or its derivative.
Mechanism of Action and Biological Activity
This compound acts as a mixed inhibitor of mGPDH.[1] Its primary function is to block the enzymatic activity of mGPDH, which is a key component of the glycerol-phosphate shuttle. This shuttle is crucial for the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.
The Glycerol-Phosphate Shuttle and this compound Inhibition
Caption: The glycerol-phosphate shuttle and the inhibitory action of this compound on mGPDH.
Table 2: Quantitative Biological Data for this compound
| Parameter | Value | Reference |
| IC50 (mGPDH H2O2 production) | 0.7 µM | [3] |
| IC50 (mGPDH enzymatic activity) | 1.0 µM | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from the foundational study by Orr et al. (2014).
mGPDH Activity Assay
This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a dye.
Workflow for mGPDH Activity Assay
Caption: Workflow for determining mGPDH enzymatic activity.
Detailed Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat skeletal muscle) using standard differential centrifugation protocols.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM KCl, 10 mM Tris-HCl, 1 mM EDTA, 1 mg/mL BSA, and 1 mM KCN, at pH 7.4.
-
Assay Setup: In a 96-well plate, add the reaction mixture, isolated mitochondria, and the desired concentrations of this compound (or vehicle control). Include rotenone (to inhibit Complex I) and antimycin A (to inhibit Complex III).
-
Initiation: Start the reaction by adding the substrate, glycerol-3-phosphate (e.g., 25 mM final concentration), and the electron acceptor, 2,6-dichlorophenolindophenol (DCPIP) (e.g., 100 µM final concentration).
-
Measurement: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm at 30°C for a set period (e.g., 60 seconds).
-
Data Analysis: Calculate the rate of DCPIP reduction to determine mGPDH activity, expressed as nmol/min/mg of mitochondrial protein.
Cellular Respiration Assay
This assay measures the effect of this compound on the oxygen consumption rate (OCR) in intact cells, providing insights into its impact on cellular metabolism.
Workflow for Cellular Respiration Assay
Caption: Workflow for assessing cellular respiration using a Seahorse XF Analyzer.
Detailed Protocol:
-
Cell Culture: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Assay Preparation: Prepare the Seahorse XF sensor cartridge by hydrating it and loading the injection ports with mitochondrial stress test compounds: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure the OCR in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses the impact of this compound on the mitochondrial membrane potential, a key indicator of mitochondrial health and function.
Workflow for Mitochondrial Membrane Potential Assay
Caption: Workflow for measuring mitochondrial membrane potential.
Detailed Protocol:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
-
This compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control. A positive control for mitochondrial depolarization, such as the uncoupler FCCP, should be included.
-
Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
-
Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential.
Recent Research and Applications
Since its initial characterization, this compound has been utilized in studies exploring the metabolic adaptations of cancer cells. For instance, research on prostate cancer has highlighted the increased activity of mGPDH in cancer cells, suggesting that inhibitors like this compound could be valuable tools for investigating therapeutic strategies that target cancer metabolism.[4] Studies on thyroid cancer have also implicated mGPDH as a target of metformin, a widely used antidiabetic drug with known anti-cancer effects, further underscoring the relevance of mGPDH inhibitors in cancer research.[5]
Conclusion
This compound is a valuable and specific tool for researchers studying the intricate pathways of cellular metabolism. Its targeted inhibition of mGPDH allows for the precise investigation of the glycerol-phosphate shuttle's role in health and disease. This guide provides a foundational resource for sourcing, purchasing, and effectively utilizing this compound in a research setting. As with any potent biological inhibitor, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.
References
- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metformin Targets Mitochondrial Glycerophosphate Dehydrogenase to Control Rate of Oxidative Phosphorylation and Growth of Thyroid Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Basic characteristics of the mGPDH inhibitor IGP-5
This document provides an in-depth technical overview of IGP-5, a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic role of mGPDH and the pharmacological characteristics of its inhibitors.
Core Characteristics of this compound
This compound is a small-molecule inhibitor belonging to a class of compounds characterized by a core benzimidazole-phenyl-succinamide structure.[1][2][3] This structural motif is essential for its inhibitory action against mGPDH.[1][2][3] this compound is cell-permeant, allowing for its use in studies involving intact cellular systems.[1][2][3]
Inhibitory Activity
This compound demonstrates potent inhibition of mGPDH enzymatic activity and the associated production of hydrogen peroxide (H₂O₂).[1][4][5] It acts as a mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1][2] The inhibitory concentrations (IC₅₀) of this compound are summarized in the table below.
| Parameter | IC₅₀ (µM) |
| mGPDH Enzymatic Activity | 1.0[4][5] |
| mGPDH H₂O₂ Production | 0.7 - 1.0[4][5][6] |
Mechanism of Action: The Glycerol (B35011) Phosphate (B84403) Shuttle
The primary target of this compound, mGPDH, is a key enzyme in the glycerol phosphate shuttle. This shuttle is crucial for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1][2][3] By oxidizing glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP), mGPDH donates electrons to the ubiquinone pool, which then feeds into Complex III of the respiratory chain.[3] The inhibition of mGPDH by this compound disrupts this process, thereby impacting cellular energy metabolism.
Off-Target Effects and Selectivity
While this compound is a potent inhibitor of mGPDH, it is less selective than other inhibitors like iGP-1.[5] It has been observed to cause progressive changes at several other sites of H₂O₂ production within the mitochondria.[1][5] Furthermore, at higher concentrations (2.5 and 25 µM), this compound can decrease the mitochondrial membrane potential (ΔΨm) powered by glycerol phosphate.[1][5] At a concentration of 80 µM, it has been shown to reduce state 3 respiration with pyruvate (B1213749) and malate.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Measurement of mGPDH Enzymatic Activity
This protocol is adapted from studies characterizing IGP inhibitors.[1][7][8]
Objective: To determine the rate of mGPDH-dependent reduction of a suitable electron acceptor.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50mM KCl, 1mg/ml BSA, 10mM Tris-HCl, 1mM EDTA, 1mM KCN, 50μM cytochrome c, pH 7.4.[7]
-
Substrate: Glycerol 3-phosphate
-
Inhibitor: this compound at various concentrations
-
Spectrophotometer capable of measuring absorbance at 550 nm.[8]
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using a standard mitochondrial isolation kit.[7]
-
Pre-incubate the isolated mitochondria with varying concentrations of this compound for 10 minutes.[7]
-
Initiate the reaction by adding glycerol 3-phosphate to the assay buffer containing the pre-incubated mitochondria.
-
Measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time.[8]
-
Calculate the enzymatic activity as the rate of change in absorbance.
-
Plot the enzymatic activity against the concentration of this compound to determine the IC₅₀ value.
Measurement of H₂O₂ Production
This assay is designed to quantify the production of hydrogen peroxide from mitochondria.[1][9]
Objective: To measure the rate of H₂O₂ production from mGPDH in the presence of this compound.
Materials:
-
Isolated mitochondria
-
Amplex UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Substrate: Glycerol 3-phosphate
-
Inhibitor: this compound at various concentrations
-
Fluorimeter with excitation at 550 nm and emission at 590 nm.[9]
Procedure:
-
In a multi-well plate or a fluorimeter cuvette, combine isolated mitochondria, Amplex UltraRed, and HRP in the assay medium.
-
Add varying concentrations of this compound to the wells/cuvette.
-
Equilibrate the mixture for 2-5 minutes at 37°C.[9]
-
Initiate the reaction by adding glycerol 3-phosphate.
-
Monitor the increase in fluorescence over time, which is proportional to the rate of H₂O₂ production.
-
Calibrate the fluorescence units to the amount of H₂O₂ produced using a standard curve.
-
Plot the rate of H₂O₂ production against the concentration of this compound to determine the IC₅₀ value.
Measurement of Mitochondrial Respiration
The effect of this compound on mitochondrial oxygen consumption can be assessed using high-resolution respirometry.[1]
Objective: To determine the impact of this compound on different respiratory states of mitochondria.
Materials:
-
Isolated mitochondria
-
Seahorse XF24 Analyzer or similar instrument[1]
-
Seahorse MAS buffer[1]
-
Substrates: e.g., glycerol phosphate, pyruvate, malate
-
ADP
-
Oligomycin
-
Inhibitor: this compound at various concentrations
Procedure:
-
Attach isolated mitochondria to a Seahorse assay plate by centrifugation.[1]
-
Add this compound at the desired concentrations to the assay medium.
-
Use the Seahorse XF24 Analyzer to measure the oxygen consumption rate (OCR).
-
Define different respiratory states by sequential additions of:
-
Analyze the OCR data to determine the effect of this compound on each respiratory state.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGPDH in cellular metabolism. Its potent inhibitory activity, coupled with its cell-permeability, makes it suitable for a range of in vitro and cell-based assays. However, researchers should be mindful of its potential off-target effects at higher concentrations. The experimental protocols outlined in this guide provide a foundation for the further characterization and application of this compound in metabolic research.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Item - iGP-1 and this compound potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metformin Targets Mitochondrial Glycerophosphate Dehydrogenase to Control Rate of Oxidative Phosphorylation and Growth of Thyroid Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IGP-5 (IGFBP-5) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor Binding Protein-5 (IGFBP-5), mistakenly referred to as IGP-5, is a crucial member of the IGFBP family. It plays a complex and often contradictory role in cellular processes, acting as both a promoter and an inhibitor of cell growth, survival, and migration. Its effects are highly dependent on the cell type, the presence of Insulin-like Growth Factors (IGFs), and its interaction with the extracellular matrix (ECM) and cell surface proteins.[1][2] These application notes provide a comprehensive guide to utilizing IGFBP-5 in cell culture experiments, including its mechanism of action, quantitative data on its effects, and detailed protocols for key assays.
Mechanism of Action:
IGFBP-5 modulates cellular functions through both IGF-dependent and IGF-independent pathways:
-
IGF-Dependent Actions: IGFBP-5 binds to IGFs with high affinity, thereby preventing their interaction with the IGF-1 receptor (IGF-1R) and inhibiting downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. Conversely, when bound to the extracellular matrix, IGFBP-5's affinity for IGFs is reduced, leading to a localized increase in IGF bioavailability and potentiation of IGF-1R signaling.
-
IGF-Independent Actions: IGFBP-5 can directly interact with cell surface receptors and integrins, or translocate to the nucleus to regulate gene expression.[3] These actions can influence cell adhesion, migration, and apoptosis independently of IGF signaling.[3]
Data Presentation
The effects of IGFBP-5 on cell viability are highly cell-type specific and context-dependent. While specific IC50 values are not consistently reported in the literature, the following table summarizes the observed effects and concentrations of recombinant IGFBP-5 used in various studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Effect of IGFBP-5 | Recombinant Protein Concentration | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | Inhibition of IGF-II induced proliferation | 0.5 - 1.5 µg/mL (ED50) | Not Specified | [4][5] |
| MCF-7 | Breast Cancer | Increased cell survival | 10 µg/mL | 24 - 72 hours | [1][6] |
| MCF-7 | Breast Cancer | Inhibition of basal migration | 200 ng/mL | Not Specified | [3] |
| BxPC-3 | Pancreatic Cancer | Increased cell number and DNA synthesis | Not specified (conditioned media) | 72 - 120 hours | [6] |
| PANC-1 | Pancreatic Cancer | Reduced cell number | Not specified (conditioned media) | 72 - 120 hours | [6] |
| HUVECs | Non-cancerous | Acceleration of cellular senescence | 100 ng/mL | 6 - 18 days | [7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of IGFBP-5 in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of IGFBP-5 on cell viability and proliferation.
Materials:
-
Recombinant Human IGFBP-5
-
Target cells
-
Complete culture medium
-
Serum-free culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: After 24 hours, replace the medium with serum-free medium containing various concentrations of recombinant IGFBP-5 (e.g., 0, 10, 50, 100, 200, 500 ng/mL).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by IGFBP-5 using flow cytometry.
Materials:
-
Recombinant Human IGFBP-5
-
Target cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10][11][12]
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of IGFBP-5 for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10][12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10][11]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of IGFBP-5 on cell migration.
Materials:
-
Recombinant Human IGFBP-5
-
Target cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[13]
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing the desired concentration of IGFBP-5.
-
Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours) at the same position.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix in response to IGFBP-5.
Materials:
-
Recombinant Human IGFBP-5
-
Target cells
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Coat Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts (e.g., 2 x 10^4 cells/well).[14]
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14] Add IGFBP-5 to either the upper or lower chamber, depending on the experimental design.
-
Incubation: Incubate the plate for 16-28 hours to allow for cell invasion.
-
Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[14]
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for analyzing the activation of key signaling proteins in response to IGFBP-5 treatment.
Materials:
-
Recombinant Human IGFBP-5
-
Target cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-IGFBP-5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with IGFBP-5 for the desired time points, then lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[7][15][16] (Typical antibody dilutions range from 1:500 to 1:2000).[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10000) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: IGFBP-5 signaling pathways.
Caption: Cell Viability (MTT) Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A novel role of IGFBP5 in the migration, invasion and spheroids formation induced by IGF-I and insulin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. IGFBP5 induces cell adhesion, increases cell survival and inhibits cell migration in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wound Healing Assay [cellbiolabs.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. abpbio.com [abpbio.com]
- 13. rsc.org [rsc.org]
- 14. The subcellular localization of IGFBP5 affects its cell growth and migration functions in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for IGP-5, a Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase (mGPDH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGP-5 is a potent and selective cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme in the glycerol (B35011) phosphate (B84403) shuttle.[1][2] This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. By inhibiting mGPDH, this compound provides a valuable tool for investigating the role of glycerol 3-phosphate metabolism in various physiological and pathological processes, including energy metabolism.[1][2] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Physicochemical Properties and Inhibitory Activity
This compound is a benzimidazole-phenyl-succinamide derivative with the CAS number 351978-83-1.[1] Its inhibitory activity against mGPDH has been characterized, revealing it to be a mixed inhibitor.[1]
| Property | Value | Reference |
| Target | Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase (mGPDH) | [1][2] |
| CAS Number | 351978-83-1 | [1] |
| Molecular Formula | C₂₃H₂₄N₄O₅ | N/A |
| Molecular Weight | 436.46 g/mol | N/A |
| IC₅₀ (mGPDH H₂O₂ production) | 0.7 µM | [2] |
| IC₅₀ (mGPDH enzymatic activity) | ~1-15 µM (mixed inhibitor) | [1] |
Solubility and Storage Recommendations
Proper handling and storage of this compound are critical for maintaining its activity. The following table summarizes the recommended solvents and storage conditions.
| Parameter | Recommendation | Source |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
| Powder Storage | Store at -20°C for up to 3 years. Keep dry and protected from light. | General supplier recommendations |
| Solution Storage (in DMSO) | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | General supplier recommendations |
| Short-term Solution Storage | Store at 0-4°C for days to weeks. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.36 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.36 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no higher than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for in vitro Experiments
This protocol details the dilution of the DMSO stock solution to prepare working solutions for cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution of the DMSO stock solution in the cell culture medium or buffer.
-
Final Dilution: Prepare the final working solution by adding the diluted this compound solution to the cell culture medium. The final concentration of DMSO should ideally be below 0.1%, and not exceed 0.5%, to minimize solvent-induced effects on the cells.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Signaling Pathway of mGPDH Inhibition by this compound
The following diagram illustrates the role of mGPDH in the glycerol phosphate shuttle and the point of inhibition by this compound.
Caption: Inhibition of mGPDH by this compound disrupts the glycerol phosphate shuttle.
Experimental Workflow for this compound Dissolution and Storage
This diagram outlines the key steps for preparing and storing this compound solutions.
Caption: Workflow for preparing and storing this compound solutions.
References
Application Notes and Protocols for IGP-5, a Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase (mGPDH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGP-5 is a potent and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme of the glycerol (B35011) phosphate (B84403) shuttle.[1][2][3][4][5][6] This shuttle plays a crucial role in transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, thereby linking glycolytic metabolism to oxidative phosphorylation. By inhibiting mGPDH, this compound offers a valuable tool for studying the physiological roles of the glycerol phosphate shuttle in various cellular processes, including energy metabolism, insulin (B600854) secretion, and thermogenesis. These application notes provide recommended working concentrations, detailed experimental protocols, and relevant pathway information to facilitate the use of this compound in research settings.
Mechanism of Action
This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[3][6] This inhibition reduces the flow of electrons from glycerol-3-phosphate into the electron transport chain at the level of coenzyme Q. The primary downstream effect of mGPDH inhibition is a decrease in cellular respiration that is dependent on the glycerol phosphate shuttle.
Signaling Pathway
The glycerol phosphate shuttle, and consequently the action of this compound, is integrated with central metabolic pathways. The following diagram illustrates the position of mGPDH in cellular metabolism.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the key quantitative data for the in vitro activity of this compound. These values are essential for determining the appropriate concentration range for your experiments.
| Parameter | Value (µM) | Description | Reference |
| IC50 (mGPDH Enzymatic Activity) | ~1.0 | Concentration of this compound that inhibits 50% of mGPDH enzymatic activity. | [2] |
| IC50 (mGPDH H2O2 Production) | ~1.0 | Concentration of this compound that inhibits 50% of H2O2 production from mGPDH. | [2] |
| Ki (Inhibition Constant) | ~1 - 15 | Dissociation constant for the inhibitor-enzyme complex, indicating binding affinity. | [1][4][6] |
Recommended Working Concentrations for In Vitro Studies
Based on the available data, the following concentration ranges are recommended for various in vitro applications. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
| Application | Recommended Concentration Range (µM) | Notes |
| Enzymatic Assays (isolated mitochondria) | 0.1 - 10 | To directly assess the inhibition of mGPDH activity. |
| Cell-Based Assays (e.g., viability, respiration) | 1 - 25 | To observe cellular effects of mGPDH inhibition. |
| High Concentration Studies (potential off-target effects) | > 25 | Use with caution, as off-target effects on other mitochondrial components have been observed at concentrations around 80 µM. |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Cellular Respiration using High-Resolution Respirometry
This protocol outlines the use of high-resolution respirometry to measure the effect of this compound on mitochondrial function in intact cells.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Cell suspension
-
Respiration medium (e.g., MiR05)
-
This compound stock solution
-
Substrates and inhibitors for SUIT protocol (e.g., digitonin, malate, pyruvate, ADP, succinate, rotenone (B1679576), oligomycin, FCCP, antimycin A)
Procedure:
-
Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Add a known number of cells suspended in pre-warmed respiration medium to the respirometer chambers.
-
Allow the signal to stabilize to measure the basal routine respiration of the intact cells.
-
Inject this compound into the chambers to achieve the desired final concentration (e.g., 5 µM, 10 µM, 25 µM).
-
Record the oxygen consumption rate to determine the effect of this compound on cellular respiration.
-
To further investigate the specific effects on the electron transport chain, a SUIT protocol can be performed. This involves the sequential addition of:
-
Digitonin (to permeabilize the cell membrane)
-
Substrates for Complex I (e.g., malate, pyruvate) and ADP to measure oxidative phosphorylation capacity.
-
Succinate (substrate for Complex II).
-
Inhibitors of specific complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the respiratory chain.
-
-
Analyze the data to determine the specific impact of this compound on different respiratory states and complex activities. A significant decrease in respiration after the addition of glycerol phosphate (if used as a substrate) in the presence of this compound would confirm its inhibitory effect on mGPDH.
In Vivo Studies
To date, there is a lack of published in vivo studies specifically utilizing this compound. However, studies with other mGPDH inhibitors, such as metformin (B114582) (which also targets mGPDH among other mechanisms), can provide some guidance on potential in vivo effects and dosing considerations. For instance, in rodent models, metformin has been used at doses ranging from 50 mg/kg to 250 mg/kg to study its effects on hepatic gluconeogenesis, a process influenced by the glycerol phosphate shuttle.[7] When planning in vivo experiments with this compound, it is crucial to conduct preliminary dose-finding and toxicology studies to determine a safe and effective concentration range.
Troubleshooting
-
Low or no effect of this compound in cell-based assays:
-
Cell permeability: Although this compound is reported to be cell-permeant, permeability can vary between cell types. Consider increasing the incubation time or concentration.
-
Glycerol phosphate shuttle activity: The cell line used may have low intrinsic mGPDH activity. Select cell lines known to have active glycerol phosphate shuttles (e.g., certain cancer cell lines, pancreatic β-cells, brown adipocytes).
-
Compound stability: Ensure the proper storage and handling of the this compound stock solution to maintain its activity.
-
-
High background in MTT assay:
-
Contamination: Check for microbial contamination in the cell culture.
-
Reagent issues: Ensure the MTT and solubilization solutions are properly prepared and stored.
-
-
Variability in respirometry data:
-
Cell number: Ensure accurate and consistent cell counting for each experiment.
-
Cell health: Use healthy, viable cells for analysis.
-
Instrument calibration: Regularly calibrate the respirometer.
-
Conclusion
This compound is a valuable research tool for investigating the role of mGPDH and the glycerol phosphate shuttle in cellular metabolism. The provided data and protocols offer a starting point for incorporating this inhibitor into various experimental designs. As with any inhibitor, careful dose-response studies and appropriate controls are essential for obtaining robust and reliable results.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 4. Lab Protocol: Cellular Respiration and Photosynthesis – Biology 1615 – College Biology I Lab [slcc.pressbooks.pub]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Mitochondrial Respiration with IGP-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGP-5 is a potent, cell-permeant mixed inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking cytosolic glycolysis to the mitochondrial electron transport chain.[1][2] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, mGPDH donates electrons to the ubiquinone pool, thus contributing to the proton motive force that drives ATP synthesis.[3][4][5] The inhibition of mGPDH by this compound provides a valuable tool for investigating the role of the glycerol-phosphate shuttle in cellular bioenergetics, redox homeostasis, and its implications in various physiological and pathological states, including metabolic disorders and cancer.[5]
These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial respiration, with a focus on measuring oxygen consumption rate (OCR) and ATP production.
Product Information
| Product Name | This compound |
| Chemical Name | 2-(1H-Benzimidazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)succinamide |
| Target | Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) |
| Inhibition Type | Mixed inhibitor |
| IC50 | ~1-15 µM (for H2O2 production by mGPDH) |
| Cell Permeability | Yes |
| Primary Use | Investigation of glycerol-3-phosphate metabolism and mitochondrial function |
Signaling Pathway of mGPDH in Mitochondrial Respiration
The following diagram illustrates the role of mGPDH in the electron transport chain and the point of inhibition by this compound.
Caption: Role of mGPDH in the electron transport chain and inhibition by this compound.
Data Presentation
Table 1: Effect of this compound on Mitochondrial Respiration with Various Substrates[1]
| Substrate (Concentration) | This compound (µM) | State 3 Respiration (nmol O / min / mg protein) | % Inhibition |
| Glycerol Phosphate (16.7 mM) + Rotenone (4 µM) | 0 (Vehicle) | 150 ± 10 | - |
| 25 | 75 ± 8 | 50% | |
| 80 | 30 ± 5 | 80% | |
| Pyruvate (10 mM) + Malate (0.5 mM) | 0 (Vehicle) | 200 ± 15 | - |
| 80 | 150 ± 12 | 25% | |
| Glutamate (5 mM) + Malate (5 mM) | 0 (Vehicle) | 180 ± 12 | - |
| 80 | 175 ± 10 | ~3% (NS) | |
| Succinate (5 mM) + Rotenone (4 µM) | 0 (Vehicle) | 250 ± 20 | - |
| 80 | 240 ± 18 | ~4% (NS) |
NS = Not Significant. Data are presented as mean ± S.E.
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)[8]
| Substrate (Concentration) | This compound (µM) | ΔΨm (TMRM fluorescence, arbitrary units) | % Decrease |
| Glycerol Phosphate (16.7 mM) + Rotenone (4 µM) | 0 (Vehicle) | 100 ± 5 | - |
| 2.5 | 80 ± 6 | 20% | |
| 25 | 50 ± 4 | 50% | |
| Glutamate (5 mM) + Malate (5 mM) | 0 (Vehicle) | 100 ± 4 | - |
| 25 | 98 ± 5 | ~2% (NS) | |
| Succinate (5 mM) + Rotenone (4 µM) | 0 (Vehicle) | 100 ± 6 | - |
| 25 | 97 ± 7 | ~3% (NS) |
NS = Not Significant. Data are presented as mean ± S.E.
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) in Isolated Mitochondria using a Clark-type Electrode or Seahorse XF Analyzer
This protocol is designed to assess the specific effect of this compound on mGPDH-driven respiration.
Materials:
-
Isolated mitochondria (e.g., from skeletal muscle or liver)
-
Respiration Buffer (e.g., MiR05)
-
Substrates: Glycerol-3-phosphate, Pyruvate, Malate, Succinate
-
Inhibitors: this compound, Rotenone (Complex I inhibitor), ADP, Oligomycin (ATP synthase inhibitor)
-
Clark-type oxygen electrode or Seahorse XF Analyzer
Experimental Workflow Diagram:
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer [mdpi.com]
Application Notes and Protocols for IGP-5 in Isolated Mitochondria Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGP-5 is a potent and selective inhibitor of the mitochondrial FAD-dependent sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme of the glycerol (B35011) phosphate (B84403) shuttle. This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain (ETC), contributing to cellular respiration and energy production. By inhibiting mGPDH, this compound provides a valuable tool for investigating the role of the glycerol phosphate shuttle in various physiological and pathological processes, including energy metabolism, thermogenesis, and reactive oxygen species (ROS) production.
These application notes provide detailed protocols for utilizing this compound in assays with isolated mitochondria to characterize its effects on key mitochondrial functions.
Mechanism of Action
This compound acts as a mixed inhibitor of mGPDH, targeting the enzyme located on the outer surface of the inner mitochondrial membrane.[1][2] Inhibition of mGPDH by this compound blocks the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, thereby preventing the transfer of electrons to the ubiquinone pool of the electron transport chain. This leads to a decrease in glycerol-3-phosphate-driven respiration, mitochondrial membrane potential, and ATP synthesis. Furthermore, as mGPDH is a known site of ROS production, this compound can be used to probe its contribution to mitochondrial oxidative stress.[1][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound and its analogue, iGP-1, on various mitochondrial parameters as reported in the literature. This data provides a reference for expected outcomes when using these inhibitors in isolated mitochondria assays.
Table 1: Inhibitory Potency of IGP Compounds on mGPDH Activity
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | mGPDH H2O2 Production | 0.7 | N/A | N/A |
| iGP-1 | mGPDH Enzymatic Activity | ~15 | ~10 | Mixed |
| This compound | mGPDH H2O2 Production | ~1 | N/A | N/A |
Data sourced from Orr et al., 2014.[1]
Table 2: Effect of iGP-1 on Glycerol Phosphate-Driven Mitochondrial Respiration
| Substrate | Respiratory State | iGP-1 Concentration (µM) | % Inhibition |
| Glycerol Phosphate | State 2 | 25 | Significant Decrease |
| Glycerol Phosphate | State 3 | 25 | Significant Decrease |
| Glycerol Phosphate | State 4o | 25 | Significant Decrease |
| Pyruvate + Malate | State 2, 3, 4o | 25 | No Significant Effect |
| Glutamate + Malate | State 2, 3, 4o | 25 | No Significant Effect |
| Succinate | State 2, 3, 4o | 25 | No Significant Effect |
Data interpreted from Orr et al., 2014.[1]
Table 3: Effect of iGP Compounds on Glycerol Phosphate-Driven Mitochondrial H2O2 Production and Membrane Potential (ΔΨm)
| Parameter | Compound | Concentration (µM) | Effect |
| H2O2 Production | iGP-1 | 10 | Significant Inhibition |
| H2O2 Production | This compound | 1 | Significant Inhibition |
| ΔΨm | iGP-1 | 10 | Significant Decrease |
| ΔΨm | This compound | 1 | Significant Decrease |
Data interpreted from Orr et al., 2014.[1]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of functional mitochondria from rodent liver using differential centrifugation.
Materials:
-
Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 20 mM HEPES-Tris, 1 mM EGTA, 1 mg/mL BSA, pH 7.4.[5]
-
Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 20 mM HEPES-Tris, 1 mM EGTA, pH 7.4 (BSA-free).[5]
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I to wash away excess blood.
-
Mince the liver into small pieces with scissors in a beaker containing fresh, ice-cold Isolation Buffer I.
-
Transfer the minced tissue and buffer to a Dounce homogenizer.
-
Homogenize with 8-10 slow strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[6]
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[5]
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The typical yield is 2-5 mg of mitochondrial protein per gram of liver tissue.
-
Store the isolated mitochondria on ice and use them for assays within a few hours.
Protocol 2: Measurement of mGPDH-Driven Oxygen Consumption
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using glycerol-3-phosphate as a substrate in the presence and absence of this compound. A Clark-type oxygen electrode or a Seahorse XF Analyzer can be used.[7][8]
Materials:
-
Respiration Buffer: 125 mM KCl, 14 mM NaCl, 0.2 mM EGTA, 4 mM KH2PO4, 2 mM MgCl2, 20 mM HEPES-Tris, pH 7.4, supplemented with 1 mg/mL BSA.[5]
-
Glycerol-3-phosphate (G3P) stock solution (e.g., 1 M).
-
ADP stock solution (e.g., 100 mM).
-
Oligomycin (B223565) stock solution (e.g., 1 mg/mL).
-
Rotenone (B1679576) stock solution (e.g., 5 mM in DMSO).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Isolated mitochondria (0.1-0.5 mg protein/mL).
Procedure:
-
Calibrate the oxygen electrode or Seahorse XF Analyzer according to the manufacturer's instructions.
-
Add Respiration Buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria to the chamber and record the basal respiration rate (State 1).
-
Add rotenone (to inhibit Complex I) to a final concentration of 1-5 µM.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for a few minutes.
-
Initiate mGPDH-driven respiration by adding G3P to a final concentration of 10-30 mM (State 2).
-
Induce State 3 respiration by adding a saturating amount of ADP (e.g., 1 mM).
-
After the ADP is phosphorylated and the respiration rate returns to State 4, add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure State 4o respiration.
-
Calculate the Respiratory Control Ratio (RCR = State 3/State 4o) and the P/O ratio. Compare the results between this compound treated and control mitochondria.
Protocol 3: Measurement of mGPDH-Driven H2O2 Production
This protocol uses the Amplex™ UltraRed fluorescent probe to measure hydrogen peroxide production from isolated mitochondria respiring on glycerol-3-phosphate.
Materials:
-
Assay Medium: 125 mM KCl, 14 mM NaCl, 0.2 mM EGTA, 4 mM KH2PO4, 2 mM MgCl2, 20 mM HEPES-Tris, pH 7.4, supplemented with 1 mg/mL BSA.[5]
-
Amplex™ UltraRed stock solution (e.g., 10 mM in DMSO).
-
Horseradish peroxidase (HRP) stock solution (e.g., 1000 U/mL).
-
Superoxide dismutase (SOD) (e.g., 5000 U/mL).
-
Glycerol-3-phosphate (G3P) stock solution (e.g., 1 M).
-
Rotenone stock solution (e.g., 5 mM in DMSO).
-
Antimycin A stock solution (e.g., 2.5 mM in ethanol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Isolated mitochondria (0.1-0.5 mg protein/mL).
-
Fluorescence microplate reader or fluorometer.
Procedure:
-
Prepare a working solution of the H2O2 detection reagent in the Assay Medium containing Amplex™ UltraRed (final concentration 10 µM), HRP (final concentration 4 U/mL), and SOD (final concentration 20 U/mL).[5]
-
Add the working solution to the wells of a microplate or a cuvette.
-
Add rotenone (1-5 µM) and antimycin A (2.5 µM) to inhibit the electron transport chain at Complexes I and III, respectively, to maximize H2O2 detection from mGPDH.
-
Add the desired concentration of this compound or vehicle (DMSO).
-
Add the isolated mitochondria.
-
Initiate the reaction by adding G3P (10-30 mM).
-
Monitor the increase in fluorescence over time (e.g., excitation 540 nm, emission 590 nm).
-
Calibrate the fluorescence signal with a standard curve of known H2O2 concentrations.
-
Calculate the rate of H2O2 production and compare the effect of this compound.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye such as JC-1 or TMRE to assess the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Assay Buffer (same as Respiration Buffer).
-
JC-1 or TMRE stock solution.
-
Glycerol-3-phosphate (G3P) stock solution.
-
Rotenone stock solution.
-
This compound stock solution.
-
Isolated mitochondria.
-
Fluorescence microplate reader, fluorometer, or fluorescence microscope.
Procedure (using JC-1):
-
Resuspend isolated mitochondria in Assay Buffer.
-
Add JC-1 to a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.
-
Wash the mitochondria by centrifugation to remove excess dye.
-
Resuspend the stained mitochondria in fresh Assay Buffer.
-
Add rotenone (1-5 µM).
-
Add the desired concentration of this compound or vehicle (DMSO).
-
Add G3P (10-30 mM) to energize the mitochondria.
-
Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[9]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: The Glycerol-3-Phosphate Shuttle and the site of this compound inhibition.
Caption: Experimental workflow for assessing this compound effects on isolated mitochondria.
Caption: Signaling pathway affected by this compound in isolated mitochondria.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-vivo Application of Insulin-like Growth Factor Binding Protein-5 (IGFBP-5) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo applications of Insulin-like Growth Factor Binding Protein-5 (IGFBP-5), with a primary focus on its role in mediating fibrosis in various animal models. Detailed protocols for key experiments are provided to facilitate the study of IGFBP-5's biological functions and the development of potential therapeutic interventions.
Introduction
Insulin-like Growth Factor Binding Protein-5 (IGFBP-5) is a crucial member of the IGFBP family, known to modulate the activity of Insulin-like Growth Factors (IGFs).[1] Emerging evidence strongly indicates that IGFBP-5 also possesses IGF-independent functions, particularly in the pathogenesis of fibrotic diseases.[1][2] Overexpression of IGFBP-5 has been observed in fibrotic tissues, including the skin and lungs, where it promotes the accumulation of extracellular matrix (ECM) components.[3][4] Animal models have been instrumental in elucidating the pro-fibrotic role of IGFBP-5 and serve as valuable platforms for testing anti-fibrotic therapies.[5][6]
Key In-vivo Animal Models for Studying IGFBP-5 in Fibrosis
Two primary types of animal models have been successfully employed to investigate the in-vivo effects of IGFBP-5 on fibrosis:
-
Adenovirus-Mediated Overexpression of IGFBP-5: This model allows for the localized and transient overexpression of IGFBP-5 in specific tissues, such as the skin, to study its direct effects on fibrosis induction.[5]
-
IGFBP-5 Transgenic Mouse Models: These models, with ubiquitous or tissue-specific expression of human IGFBP-5, provide a means to study the systemic and long-term consequences of elevated IGFBP-5 levels.[6][7]
-
Bleomycin-Induced Pulmonary Fibrosis Model: This widely used model of lung fibrosis can be employed in conjunction with IGFBP-5 transgenic mice or other interventions to investigate the protein's role in the exacerbation or mitigation of fibrotic lung disease.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from in-vivo studies investigating the effects of IGFBP-5 in animal models of fibrosis.
Table 1: Effects of Adenovirus-Mediated IGFBP-5 Overexpression in Mouse Skin [5]
| Parameter | Control (cAd) | Adenovirus-IGFBP-5 (Ad5) | Fold Change | p-value |
| Dermal Thickness (µm) | 150 ± 15 | 350 ± 30 | ~2.3 | < 0.01 |
| Collagen Bundle Thickness (µm) | 10 ± 2 | 25 ± 4 | 2.5 | < 0.01 |
| Dermal Collagen Content (µ g/punch ) | 200 ± 25 | 450 ± 50 | 2.25 | < 0.01 |
Table 2: Phenotypic Changes in IGFBP-5 Transgenic Mice [9][10]
| Parameter | Wild-Type | IGFBP-5 Transgenic | Observation |
| Neonatal Mortality | Normal | Significantly Increased | Dose-dependent effect |
| Dermal Thickness | Normal | Increased | |
| Lung Histology | Normal | Subtle fibrotic changes | |
| ECM Gene Expression (Lung & Skin) | Baseline | Increased (Col3a1, Fn, Lox) |
Table 3: Effect of IGFBP-5 Transgene on Bleomycin-Induced Pulmonary Fibrosis [6][7]
| Parameter | Wild-Type + Bleomycin (B88199) | IGFBP-5 Transgenic + Bleomycin | Observation |
| ECM Gene Expression | Increased | Further Accentuated | IGFBP-5 exacerbates fibrosis |
| Lung Fibrosis Severity | Moderate | Severe |
Experimental Protocols
Protocol 1: Adenovirus-Mediated Overexpression of IGFBP-5 in Mouse Skin to Induce Dermal Fibrosis
This protocol is adapted from a study that successfully induced skin fibrosis in mice through the subcutaneous injection of an adenovirus expressing human IGFBP-5.[5]
Materials:
-
Wild-type C57BL/6J mice (8-10 weeks old)
-
Replication-deficient serotype 5 adenovirus expressing human IGFBP-5 (Ad5)
-
Control adenovirus (e.g., expressing no complementary DNA, cAd)
-
Phosphate-buffered saline (PBS), sterile
-
Insulin syringes with 30-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Animal Preparation: Anesthetize the mice using a standard isoflurane (B1672236) inhalation chamber.
-
Injection Site Preparation: Shave the dorsal skin of the mice to expose the injection area.
-
Adenovirus Preparation: Dilute the Ad5 and cAd stocks in sterile PBS to the desired concentration (e.g., 1 x 10^9 plaque-forming units (PFU) in 100 µL).
-
Subcutaneous Injection: Inject 100 µL of the prepared adenovirus solution subcutaneously into the shaved dorsal skin of the mice. Use separate groups for Ad5 and cAd.
-
Post-Injection Monitoring: Monitor the animals regularly for any signs of distress. The fibrotic phenotype typically develops over several days to weeks.
-
Endpoint Analysis: Euthanize the mice at predetermined time points (e.g., 3, 8, and 22 days post-injection).[5]
-
Tissue Harvesting and Analysis:
-
Excise the skin at the injection site.
-
Fix a portion of the skin in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining).
-
Use digital microscopy to measure dermal and collagen bundle thickness.
-
Homogenize another portion of the skin for collagen quantification using a Sircol Collagen Assay.
-
Perform immunohistochemistry to assess fibroblast activation markers (e.g., PCNA, α-SMA).[5]
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in IGFBP-5 Transgenic Mice
This protocol describes the induction of pulmonary fibrosis using bleomycin in both wild-type and IGFBP-5 transgenic mice to assess the role of IGFBP-5 in exacerbating the fibrotic response.[6][7]
Materials:
-
IGFBP-5 transgenic mice and wild-type littermate controls
-
Bleomycin sulfate (B86663), sterile
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer®)
-
Surgical board and instruments for tracheostomy (optional)
Procedure:
-
Animal Preparation: Anesthetize the mice using an appropriate anesthetic regimen.
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to the desired concentration (e.g., 3 U/kg body weight in a volume of 50 µL).[11]
-
Intratracheal Instillation:
-
Position the anesthetized mouse on a surgical board at a slight incline.
-
Expose the trachea through a small midline incision in the neck.
-
Carefully insert the intratracheal instillation device into the trachea.
-
Administer the bleomycin solution (or sterile saline for control groups) directly into the lungs.[8]
-
-
Post-Procedure Care: Suture the incision and allow the mouse to recover on a warming pad. Monitor for any respiratory distress.
-
Endpoint Analysis: Euthanize the mice at a specified time point (e.g., 14 or 21 days after bleomycin administration).[12]
-
Tissue Harvesting and Analysis:
-
Perfuse the lungs with saline and harvest the lung tissue.
-
Fix one lung lobe in formalin for histological assessment of fibrosis (Ashcroft score).
-
Snap-freeze the other lung lobe in liquid nitrogen for RNA and protein analysis to quantify the expression of ECM genes (e.g., Col1a1, Fn1) and other pro-fibrotic mediators.[7]
-
Perform hydroxyproline (B1673980) assays on lung homogenates to quantify collagen content.[12]
-
Signaling Pathways and Experimental Workflows
IGFBP-5-Mediated Pro-Fibrotic Signaling Pathway
IGFBP-5 exerts its pro-fibrotic effects, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the upregulation of the transcription factor Early Growth Response 1 (Egr-1).[13] Egr-1, in turn, promotes the transcription of genes encoding ECM proteins.[13] This signaling cascade appears to be independent of IGF-I.[13]
References
- 1. IGFBP-5 Promotes Fibrosis Independently of Its Translocation to the Nucleus and Its Interaction with Nucleolin and IGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. IGFBP-5 Promotes Fibrosis via Increasing Its Own Expression and That of Other Pro-fibrotic Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insulin-like growth factor binding protein 5 induces skin fibrosis: A novel murine model for dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic Characterization of Transgenic Mice Expressing Human IGFBP-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Characterization of Transgenic Mice Expressing Human IGFBP-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-like growth factor-binding protein 5 (Igfbp5) compromises survival, growth, muscle development, and fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin-like growth factor-binding protein 5 (Igfbp5) compromises survival, growth, muscle development, and fertility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Fibrotic Phenotype Induced by IGFBP-5 Is Regulated by MAPK Activation and Egr-1-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of a Novel Compound (e.g., IGP-5) on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. In many physiological and pathological states, including cancer, metabolic disorders, and immune cell activation, the rate of glycolysis is significantly altered.[1][2] Consequently, the modulation of glycolysis has emerged as a promising therapeutic strategy. These application notes provide a comprehensive guide for researchers to measure the effects of a novel compound, herein referred to as "Compound X (e.g., IGP-5)," on glycolysis in mammalian cells. The following sections detail the experimental protocols for key assays, data presentation guidelines, and visual representations of workflows and signaling pathways.
Hypothetical Signaling Pathway of Compound X in Glycolysis Regulation
To investigate the effects of Compound X on glycolysis, it is crucial to first hypothesize its potential mechanism of action. Compound X may directly interact with glycolytic enzymes or modulate signaling pathways that regulate these enzymes. The diagram below illustrates a hypothetical signaling cascade where Compound X inhibits a kinase upstream of key glycolytic enzymes, leading to a decrease in their activity and a subsequent reduction in the glycolytic rate.
Caption: Hypothetical signaling pathway of Compound X.
Experimental Protocols
To quantitatively assess the impact of Compound X on glycolysis, a series of assays should be performed. These include measuring glucose uptake, lactate (B86563) production, extracellular acidification rate, and the activity of key glycolytic enzymes.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium. A common method involves using a fluorescently labeled glucose analog, 2-deoxyglucose (2-DG), which is taken up by cells and phosphorylated but cannot be further metabolized, causing it to accumulate intracellularly.[3]
Experimental Workflow
Caption: Glucose Uptake Assay Workflow.
Protocol
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and culture overnight.
-
Compound Treatment: The next day, treat the cells with varying concentrations of Compound X and a vehicle control for the desired duration.
-
Glucose Starvation: Prior to the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to serum starve the cells.[4]
-
2-DG Uptake: Add 1 mM 2-deoxyglucose (2-DG) to each well and incubate for 30 minutes.[5]
-
Cell Lysis: Terminate the uptake by washing the cells with ice-cold PBS. Lyse the cells using an acid detergent solution to release the accumulated 2-deoxyglucose-6-phosphate (2DG6P).[3]
-
Detection: Neutralize the lysate and add a detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP+, reductase, and a proluciferin substrate. The G6PDH will oxidize the 2DG6P, leading to the reduction of NADP+ to NADPH. The reductase then uses NADPH to convert the proluciferin to luciferin, which generates a luminescent signal proportional to the amount of 2DG6P.[3]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the protein concentration of each well.
Lactate Production Assay
Glycolysis results in the production of pyruvate, which is then converted to lactate under anaerobic conditions or in highly glycolytic cells. Measuring the amount of lactate secreted into the culture medium is a direct indicator of the glycolytic rate.[6]
Experimental Workflow
References
- 1. Metabolite Detection Assays | Glucose, Glutamine, Lactate Detection [promega.com.cn]
- 2. The Glycolytic Switch in Tumors: How Many Players Are Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 4. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Investigating the Cellular Effects of IGP-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGP-5 is a potent and selective inhibitor of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme that plays a crucial role in cellular metabolism and redox balance.[1] Inhibition of mGPDH by this compound can have significant downstream effects on cellular processes, including proliferation, survival, and differentiation. Understanding the precise cellular and molecular consequences of this compound treatment is essential for its development as a potential therapeutic agent.
These application notes provide a comprehensive set of protocols and guidelines for researchers to systematically investigate the cellular effects of this compound. The described experiments are designed to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and to elucidate the underlying signaling pathways.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is critical for the interpretation and comparison of experimental outcomes. The following tables provide templates for organizing quantitative data obtained from the described protocols.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.12 ± 0.06 | 89.6 |
| This compound | 5 | 0.85 ± 0.05 | 68.0 |
| This compound | 10 | 0.54 ± 0.04 | 43.2 |
| This compound | 25 | 0.21 ± 0.03 | 16.8 |
| This compound | 50 | 0.08 ± 0.02 | 6.4 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound | 10 | 75.8 ± 3.5 | 15.3 ± 1.2 | 6.4 ± 0.8 | 2.5 ± 0.4 |
| This compound | 25 | 42.1 ± 4.2 | 38.7 ± 2.5 | 15.6 ± 1.9 | 3.6 ± 0.6 |
Table 3: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.5 | 14.5 ± 1.2 |
| This compound | 10 | 68.2 ± 3.1 | 20.5 ± 1.8 | 11.3 ± 0.9 |
| This compound | 25 | 75.9 ± 3.9 | 12.3 ± 1.1 | 11.8 ± 1.0 |
Table 4: Quantification of Protein Expression by Western Blot
| Treatment Group | Concentration (µM) | Relative p-AMPK (Thr172) Expression (Normalized to β-actin) | Relative Cleaved Caspase-3 Expression (Normalized to β-actin) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 10 | 2.54 ± 0.21 | 3.12 ± 0.25 |
| This compound | 25 | 4.18 ± 0.35 | 5.89 ± 0.41 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[2][3]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.[8][9][10][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[12][13][14]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPK, total AMPK, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
Immunofluorescence
This method is used to visualize the subcellular localization of specific proteins.[15][16][17][18][19]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a culture dish and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. proteinatlas.org [proteinatlas.org]
Application Notes and Protocols for Seahorse XF Assay with IGP-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for the real-time measurement of cellular metabolism. By simultaneously measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—in live cells, researchers can gain critical insights into cellular function, dysfunction, and response to various stimuli. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of IGP-5, a novel inhibitor of mitochondrial sn-Glycerol 3-phosphate Dehydrogenase (mGPDH).[2]
This compound, by inhibiting mGPDH, is expected to impact the glycerol-phosphate shuttle, a key pathway for transferring reducing equivalents from the cytoplasm to the mitochondrial electron transport chain. Understanding the precise effects of this compound on cellular bioenergetics is crucial for its development as a potential therapeutic agent. This document outlines the use of the Seahorse XF Cell Mito Stress Test to characterize the metabolic phenotype of cells treated with this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF Cell Mito Stress Test experiment investigating the effect of this compound on a generic cell line.
Table 1: Key Parameters of Mitochondrial Respiration under this compound Treatment
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 10 | 110 ± 8 | 300 ± 20 | 100 ± 15 |
| This compound (0.5 µM) | 120 ± 9 | 90 ± 7 | 240 ± 18 | 80 ± 12 |
| This compound (1.0 µM) | 100 ± 7 | 75 ± 6 | 200 ± 15 | 67 ± 10 |
| This compound (2.0 µM) | 80 ± 5 | 60 ± 4 | 160 ± 12 | 53 ± 8 |
Table 2: Key Parameters of Glycolysis under this compound Treatment
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (%) |
| Vehicle Control | 20 ± 2 | 40 ± 3 | 100 ± 10 |
| This compound (0.5 µM) | 25 ± 2 | 50 ± 4 | 125 ± 12 |
| This compound (1.0 µM) | 30 ± 3 | 60 ± 5 | 150 ± 15 |
| This compound (2.0 µM) | 35 ± 3 | 70 ± 6 | 175 ± 18 |
Experimental Protocols
I. General Workflow for Seahorse XF Assay
This protocol provides a generalized workflow for conducting a Seahorse XF assay. Specific details for the Cell Mito Stress Test with this compound treatment are provided in the subsequent section.
Caption: General workflow for a Seahorse XF experiment.
II. Detailed Protocol: Seahorse XF Cell Mito Stress Test with this compound Treatment
This protocol is designed to assess the impact of this compound on mitochondrial function.
Materials:
-
Seahorse XF96 or XFe96 Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, phenol (B47542) red-free)
-
Supplements: Glucose, Pyruvate (B1213749), Glutamine
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
-
37°C non-CO2 incubator
-
Agilent Seahorse XF Analyzer
Procedure:
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in their normal growth medium at a predetermined optimal density.
-
Seed 80 µL of the cell suspension into each well of a Seahorse XF cell culture microplate, excluding the four corner wells which serve as background controls.[3]
-
Allow the plate to sit at room temperature in a sterile hood for 1 hour to ensure even cell distribution.[4]
-
Incubate the cell plate overnight in a 37°C, 5% CO2 incubator.
-
-
Sensor Cartridge Hydration:
Day 2: Assay
-
Assay Medium Preparation:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).[2] The final concentrations should be optimized for your cell type.
-
Adjust the pH of the assay medium to 7.4.
-
Keep the prepared assay medium at 37°C in a non-CO2 incubator.[1]
-
-
This compound and Mito Stress Test Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock in the prepared assay medium to achieve the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 2.0 µM). The final solvent concentration should be consistent across all wells and ideally below 0.1%.
-
Prepare 10x stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium.[3]
-
-
Cell Plate Preparation for Assay:
-
Remove the cell plate from the CO2 incubator.
-
Gently wash the cells once with 180 µL of pre-warmed assay medium.[3]
-
For pre-treatment with this compound, add 180 µL of assay medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.[3][6]
-
-
Compound Loading into Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the appropriate volumes of the 10x stock solutions of the Mito Stress Test compounds into the corresponding injection ports (A, B, and C) of the sensor cartridge.
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
If this compound is to be injected during the assay, it should be loaded into Port A, and the Mito Stress Test compounds shifted to Ports B, C, and D.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Place the sensor cartridge for calibration.[3]
-
After calibration, replace the utility plate with your cell plate.
-
The assay will commence with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.[1]
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the proposed mechanism of action of this compound and the logic of the Seahorse XF Cell Mito Stress Test.
Caption: this compound mechanism and Mito Stress Test logic.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tabaslab.com [tabaslab.com]
- 4. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that IGF binding protein-5 functions as a ligand-independent transcriptional regulator in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to profile the bioenergetics of organoids using Seahorse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: iGP-5, an mGPDH Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) inhibitor, iGP-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeant small molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2][3][4] Its core structure is a benzimidazole-phenyl-succinamide.[1][2][3][4] this compound acts as a mixed inhibitor of mGPDH, which is a key enzyme in the glycerol (B35011) phosphate (B84403) shuttle. This shuttle is crucial for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain (ETC).[1][2][3][4][5]
Q2: What is the potency of this compound against its primary target?
This compound is a potent inhibitor of mGPDH. The half-maximal inhibitory concentration (IC50) for mGPDH-mediated hydrogen peroxide (H2O2) production is approximately 0.7-1.0 µM.[6][7]
Q3: What are the known off-target effects of this compound?
While potent, this compound is known to be less selective than its analog, iGP-1.[2][3] It can cause progressive changes in H2O2 production from other sites within the mitochondria.[2][3] Additionally, this compound has been observed to affect the mitochondrial membrane potential (ΔΨm) by impacting the proton motive force component, ΔpH.[2][3] It has also been noted to have a subtle effect on succinate (B1194679) oxidation.[8]
Q4: How can I assess the on-target and off-target effects of this compound in my experiments?
We recommend performing a series of validation experiments. To confirm on-target mGPDH inhibition, you can measure changes in glycerol phosphate-driven mitochondrial respiration or H2O2 production. To investigate off-target effects, it is advisable to assess H2O2 production from other mitochondrial sites (e.g., Complex I and III) and to measure the mitochondrial membrane potential in the presence of this compound. Detailed protocols for these assays are provided below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cellular respiration or viability after this compound treatment. | 1. Incorrect inhibitor concentration: The effective concentration can vary between cell types and experimental conditions. 2. Compound instability: this compound may have degraded due to improper storage or handling. 3. Low mGPDH expression/activity in the cell line: The glycerol phosphate shuttle may not be a primary pathway for NADH oxidation in your specific cell model.[5] | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 50 µM). 2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. 3. Verify the expression of mGPDH (gene name: GPD2) in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high mGPDH activity for positive control experiments. |
| Observed cytotoxicity at expected effective concentrations. | 1. Off-target effects: this compound is known to have off-target effects on mitochondrial function which can lead to cytotoxicity.[2][3] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound and/or reduce the incubation time. 2. Perform control experiments to assess the off-target effects on mitochondrial H2O2 production and membrane potential (see protocols below). 3. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5% for DMSO).[9] Run a vehicle control (media with the same concentration of solvent) in all experiments.[9] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and media composition can influence cellular metabolism and the response to inhibitors. 2. Inconsistent inhibitor preparation: Inaccurate dilutions or incomplete dissolution of this compound can lead to variable effective concentrations. | 1. Standardize your cell culture protocols, including seeding density and passage number. 2. Ensure this compound is fully dissolved in the stock solution. Use sonication if necessary. Prepare fresh working dilutions for each experiment. |
| Unexpected changes in mitochondrial membrane potential (ΔΨm). | Known off-target effect of this compound: this compound can affect the ΔpH component of the mitochondrial membrane potential.[2][3] | 1. Carefully measure ΔΨm using a potentiometric dye like TMRM (see protocol below). 2. Include appropriate controls, such as an uncoupler (e.g., FCCP), to dissipate the membrane potential and establish a baseline. |
Data on this compound Activity
The following table summarizes the known quantitative and qualitative effects of this compound. Researchers are encouraged to perform their own dose-response experiments to determine the precise inhibitory concentrations for their specific experimental system.
| Target/Effect | Assay | Reported IC50 / Observation | Reference |
| On-Target: mGPDH | H2O2 Production | ~0.7-1.0 µM | [6][7] |
| Off-Target: Other Mitochondrial Sites | H2O2 Production | Progressive changes observed at various sites of production. Less selective than iGP-1. | [2][3] |
| Off-Target: Mitochondrial Membrane Potential (ΔΨm) | TMRM fluorescence | Significantly increased ΔΨm in the absence but not the presence of nigericin, suggesting a negative effect on ΔpH. | [2][3] |
| Off-Target: Succinate Oxidation | H2O2 production and ΔΨm with succinate as substrate | A subtle inhibitory effect has been noted. | [8] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Hydrogen Peroxide (H₂O₂) Production
This protocol utilizes the Amplex™ Red reagent to detect H₂O₂ released from isolated mitochondria or permeabilized cells.
Materials:
-
Amplex™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Superoxide (B77818) dismutase (SOD)
-
Mitochondrial respiration buffer (e.g., MiR05)
-
Substrates for different mitochondrial complexes (e.g., glycerol-3-phosphate, pyruvate (B1213749), malate (B86768), succinate)
-
Inhibitors of mitochondrial complexes (e.g., rotenone (B1679576), antimycin A)
-
This compound
-
Fluorometric microplate reader or spectrofluorometer (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Amplex™ Red in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in respiration buffer.
-
Prepare a 1 mg/mL stock solution of SOD in respiration buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Mitochondrial respiration buffer
-
5 µM Amplex™ Red
-
1 U/mL HRP
-
50 U/mL SOD (to convert superoxide to H₂O₂)
-
Isolated mitochondria (typically 25-50 µg protein per well) or permeabilized cells.
-
-
-
On-Target Assay (mGPDH):
-
Add this compound at various concentrations to the wells.
-
Initiate the reaction by adding glycerol-3-phosphate (e.g., 5-10 mM).
-
Include a no-inhibitor control.
-
-
Off-Target Assay (e.g., Complex I or III):
-
Add this compound at various concentrations.
-
To measure H₂O₂ from Complex I, add pyruvate and malate (e.g., 5 mM each).
-
To measure H₂O₂ from Complex III, add succinate (e.g., 5 mM) in the presence of the Complex I inhibitor, rotenone (e.g., 1 µM).
-
-
Measurement:
-
Immediately begin kinetic measurements of fluorescence in a pre-warmed (37°C) plate reader.
-
Record fluorescence every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.
-
Normalize the rates to the no-inhibitor control.
-
Plot the normalized rates against the this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm in live cells.
Materials:
-
TMRM (e.g., from Thermo Fisher Scientific)
-
Hoechst 33342 (for nuclear staining and cell counting)
-
FCCP (a protonophore used as a control for mitochondrial depolarization)
-
This compound
-
Live-cell imaging medium (e.g., phenol (B47542) red-free HBSS with 10 mM HEPES)
-
Fluorescence microscope or a high-content imaging system
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or multi-well plate suitable for imaging and allow them to adhere.
-
-
Dye Loading:
-
Wash the cells with pre-warmed live-cell imaging medium.
-
Incubate the cells with 20-100 nM TMRM and Hoechst 33342 (e.g., 1 µg/mL) in imaging medium for 30 minutes at 37°C.[2]
-
-
This compound Treatment:
-
After dye loading, replace the medium with fresh imaging medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration.
-
-
Imaging:
-
Acquire images using appropriate filter sets for TMRM (Excitation/Emission: ~548/573 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).
-
-
Control for Depolarization:
-
At the end of the experiment, add FCCP (e.g., 1-10 µM) to a set of control wells to induce complete mitochondrial depolarization. This will provide a baseline for minimal TMRM fluorescence.
-
-
Data Analysis:
-
Quantify the average TMRM fluorescence intensity per cell in multiple fields of view for each condition.
-
Subtract the background fluorescence (from an area without cells).
-
Normalize the TMRM fluorescence of this compound treated cells to the vehicle control. The FCCP-treated cells will demonstrate the level of fluorescence after complete depolarization.
-
Visualizations
Glycerol Phosphate Shuttle and its Link to the Electron Transport Chain
Caption: The glycerol phosphate shuttle and the inhibitory action of this compound on mGPDH.
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow to determine the on-target and off-target effects of this compound.
Potential Off-Target Signaling Consequences of this compound
Caption: Conceptual diagram of this compound's on- and off-target mitochondrial effects.
References
- 1. Mitochondrial ROS Analysis [protocols.io]
- 2. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 3. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [en.bio-protocol.org]
- 4. 2.15. Mitochondrial H2O2 Measurement [bio-protocol.org]
- 5. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 6. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing IGP-5 Concentration for Maximum Inhibition
Welcome to the technical support center for IGP-5, a potent and selective inhibitor of the MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound and the generation of reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, non-competitive inhibitor of MEK1 and MEK2, key components of the Ras-Raf-MEK-ERK signaling pathway.[1] By binding to an allosteric site on the MEK1/2 enzymes, this compound prevents their phosphorylation and activation of downstream targets ERK1/2, thereby inhibiting cell proliferation and survival in susceptible cancer cell lines.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions.[2] For initial experiments, a dose-response analysis is recommended to determine the half-maximal inhibitory concentration (IC50). A good starting point for a dose-response curve would be a wide range of concentrations, for example, from 1 nM to 10 µM.[2] If the IC50 value is known from previous biochemical assays, a starting concentration in cellular assays could be 5 to 10 times higher to account for factors like cell permeability.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution, such as 10 mM, in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[4] Immediately before use, the stock solution should be diluted to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[4]
Q4: Is this compound cell-permeable?
A4: Yes, this compound is designed to be a cell-permeable small molecule inhibitor, allowing it to reach its intracellular targets. Cell permeability is a critical factor for the effectiveness of inhibitors in cell-based studies.[3]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of MEK1/2, high concentrations may lead to off-target effects.[3] It is important to be aware of potential additional activities associated with this class of inhibitors.[5] To confirm that the observed effects are due to the inhibition of the intended target, it is advisable to include appropriate negative controls in your experiments.[5]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of ERK1/2 phosphorylation or downstream effects.
-
Possible Cause: Incorrect this compound Concentration.
-
Solution: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.[2]
-
-
Possible Cause: Inactive this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6] It is also advisable to test a fresh aliquot of the inhibitor.
-
-
Possible Cause: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. This can be due to mutations in the signaling pathway or the activation of alternative survival pathways.
-
-
Possible Cause: Experimental Error.
-
Solution: Double-check all steps in your experimental protocol, including cell seeding density, treatment times, and the accuracy of dilutions.[6]
-
Problem 2: I am observing significant cytotoxicity even at low concentrations of this compound.
-
Possible Cause: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to the inhibition of the MEK/ERK pathway. Try using a lower concentration range in your experiments.
-
-
Possible Cause: Solvent Toxicity.
-
Possible Cause: Off-Target Effects.
-
Solution: At higher concentrations, some inhibitors may bind to other proteins, leading to unintended toxic effects.[5] Consider using lower concentrations and longer incubation times.
-
Problem 3: The inhibitory effect of this compound is not consistent across experiments.
-
Possible Cause: Variation in Experimental Conditions.
-
Solution: Ensure that all experimental parameters, such as cell passage number, seeding density, and incubation times, are kept consistent between experiments.
-
-
Possible Cause: Instability of this compound in Culture Medium.
-
Solution: The stability of small molecules can vary in culture media.[] If you suspect this is an issue, you can try refreshing the medium with a new inhibitor during long-term experiments.
-
-
Possible Cause: Pipetting Errors.
-
Solution: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 15 |
| HT-29 | Colon Cancer | 50 |
| PANC-1 | Pancreatic Cancer | 250 |
| MCF-7 | Breast Cancer | >1000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in cell culture medium. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., 0.1 nM to 10 µM).[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[2]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[2]
-
MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of its target protein.
-
Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for optimizing this compound concentration.
References
IGP-5 stability and degradation in experimental conditions
- 1. Insulin-like growth factor-binding protein-5 (IGFBP-5) stimulates growth and IGF-I secretion in human intestinal smooth muscle by Ras-dependent activation of p38 MAP kinase and Erk1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IGFBP5 insulin like growth factor binding protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
How to minimize cytotoxicity of IGP-5 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of IGP-5 in cell lines. This compound is an inhibitor of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH), a key enzyme in the glycerol (B35011) phosphate (B84403) shuttle that links glycolysis and mitochondrial respiration.[1][2] Understanding its mechanism of action is crucial for mitigating its cytotoxic effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound inhibits mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme of the glycerol phosphate shuttle.[1][2] This shuttle is crucial for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[3][4] Inhibition of mGPDH disrupts cellular energy metabolism by impairing the regeneration of cytosolic NAD+ and reducing the supply of electrons to the respiratory chain, which can lead to decreased ATP production and oxidative stress, ultimately causing cell death.[5][6]
Q2: Why am I observing high levels of cytotoxicity in my cell line after treatment with this compound?
A2: High cytotoxicity can result from several factors:
-
On-target Toxicity: The primary mechanism of action, inhibition of mGPDH, can be inherently toxic to cell lines that heavily rely on the glycerol phosphate shuttle for energy production.[6]
-
Off-Target Effects: Although designed to be specific, this compound may have off-target effects on other cellular components, contributing to cytotoxicity.[3][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on the glycerol phosphate shuttle versus other shuttles like the malate-aspartate shuttle for NADH transport.[8] Cells more reliant on the glycerol phosphate shuttle will be more sensitive to this compound.
-
Experimental Conditions: Factors such as high compound concentrations, prolonged exposure times, and the metabolic state of the cells can exacerbate cytotoxicity.[9]
Q3: What are the initial steps to troubleshoot this compound cytotoxicity?
A3: The initial troubleshooting steps should focus on optimizing the experimental parameters. This includes performing a dose-response and time-course experiment to determine the optimal concentration and exposure duration that elicits the desired inhibitory effect without causing excessive cell death. It is also crucial to ensure the quality and correct concentration of your this compound stock solution.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues related to this compound cytotoxicity.
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | Cell line is highly dependent on the glycerol phosphate shuttle. | - Consider using a cell line known to have a lower reliance on this shuttle. - Decrease the exposure time of this compound. - Supplement the culture medium with substrates that can fuel the malate-aspartate shuttle, such as pyruvate. |
| Inconsistent cytotoxicity results | - Inconsistent cell seeding density. - Variation in cell health and metabolic state. - Degradation of this compound stock solution. | - Standardize cell seeding protocols. - Ensure consistent cell culture conditions and passage number. - Prepare fresh this compound dilutions for each experiment from a properly stored stock. |
| Desired inhibitory effect is only seen at cytotoxic concentrations | The therapeutic window for your specific cell line and endpoint is very narrow. | - Explore co-treatment with a cytoprotective agent that does not interfere with your experimental endpoint. For example, an antioxidant like N-acetylcysteine (NAC) if oxidative stress is a suspected mechanism. - Consider using a more sensitive assay to detect the desired effect at lower, non-toxic concentrations of this compound. |
| Vehicle control shows cytotoxicity | The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | - Ensure the final solvent concentration in the culture medium is below the tolerance level for your cell line (typically <0.5% for DMSO). - Run a vehicle-only control series to determine the solvent's toxicity profile. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol provides a method to determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
This compound
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis/Necrosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay helps to distinguish between apoptotic and necrotic cell death induced by this compound.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating dead cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound induced cytotoxicity.
Experimental Workflow for Minimizing this compound Cytotoxicity
Caption: Experimental workflow for troubleshooting and minimizing this compound cytotoxicity.
Logical Relationship of Troubleshooting Steps
Caption: Logical decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Metformin Targets Mitochondrial Glycerophosphate Dehydrogenase to Control Rate of Oxidative Phosphorylation and Growth of Thyroid Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of gluconeogenesis by metformin: Does redox trump energy charge? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 8. Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons | Journal of Neuroscience [jneurosci.org]
- 9. promegaconnections.com [promegaconnections.com]
Technical Support Center: Interpreting Seahorse Data After IGP-5 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret Seahorse XF data following treatment with the hypothetical compound IGP-5.
Frequently Asked Questions (FAQs)
Q1: What are the primary readouts from a Seahorse XF assay and what do they represent?
A1: The two primary measurements are the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR). OCR is an indicator of mitochondrial respiration and oxidative phosphorylation, while ECAR is an indicator of glycolysis, largely due to the production and extrusion of lactate.[1][2][3]
Q2: I treated my cells with this compound and see a significant decrease in basal and maximal respiration. What could this indicate?
A2: A decrease in both basal and maximal respiration suggests that this compound may be an inhibitor of mitochondrial function. This could be due to several factors, including inhibition of the electron transport chain (ETC), disruption of the mitochondrial membrane potential, or inhibition of substrate oxidation.
Q3: My Seahorse data shows an increase in ECAR after this compound treatment, while OCR is decreased. What is the likely mechanism of action?
A3: This "glycolytic switch" is a common cellular response to mitochondrial dysfunction. When oxidative phosphorylation is inhibited, cells compensate by upregulating glycolysis to meet their ATP demands. This suggests this compound is likely impacting mitochondrial function, leading to a compensatory increase in glycolysis.
Q4: I am not seeing any change in OCR or ECAR after treating with this compound. What are the possible reasons?
A4: There are several possibilities:
-
Inactive Compound: The this compound compound may not be biologically active at the concentration or time point used.
-
Incorrect Target: this compound may not target cellular metabolism in the cell type being studied.
-
Cell Health: The cells may be unhealthy or have low metabolic activity, masking any potential effects of the compound.
-
Experimental Error: Issues with cell seeding, compound preparation, or the Seahorse analyzer itself could lead to inconclusive results.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Uneven cell seeding- Inconsistent compound addition- Edge effects on the microplate | - Ensure a single-cell suspension and proper mixing before seeding.- Use a multichannel pipette for compound injections and ensure consistent timing.- Avoid using the outermost wells of the plate, or fill them with media to maintain humidity. |
| No response to FCCP injection | - FCCP concentration is suboptimal for the cell type- Cells are unhealthy or have compromised mitochondrial function- this compound has already induced maximal respiration or is toxic | - Perform a titration experiment to determine the optimal FCCP concentration.- Check cell viability and morphology before and after the assay.- Consider that this compound may be a mitochondrial uncoupler itself or is causing severe mitochondrial damage. |
| OCR or ECAR values are flat or close to zero | - Low cell number- Cells are dead or dying- Instrument error | - Optimize cell seeding density for your specific cell type.[2]- Perform a viability assay (e.g., trypan blue) before the experiment.- Ensure the instrument is calibrated and the sensor cartridge is properly hydrated.[4] |
| Unexpected increase in OCR after Rotenone (B1679576)/Antimycin A injection | - This is a known artifact that can occur in some cell lines.- Potential for non-mitochondrial oxygen consumption. | - This is typically considered background and is subtracted during data analysis. Ensure your analysis software is correctly configured. |
Data Presentation: Expected Effects of this compound on Cellular Metabolism
The following tables summarize potential quantitative data from Seahorse XF Mito Stress and Glycolysis Stress tests after treatment with this compound, assuming it acts as a mitochondrial inhibitor.
Table 1: Seahorse XF Cell Mito Stress Test Parameters
| Parameter | Control | This compound Treated | Interpretation of this compound Effect |
| Basal Respiration (pmol/min) | 150 | 75 | Inhibition of baseline mitochondrial respiration. |
| Maximal Respiration (pmol/min) | 300 | 100 | Reduced capacity to respond to energy demand. |
| Proton Leak (pmol/min) | 20 | 15 | May indicate changes in mitochondrial coupling. |
| ATP Production (pmol/min) | 130 | 60 | Decreased ATP synthesis via oxidative phosphorylation. |
| Spare Respiratory Capacity (%) | 100% | 33% | Compromised ability to handle stress. |
| Coupling Efficiency (%) | 87% | 80% | Potential for mitochondrial uncoupling. |
Table 2: Seahorse XF Glycolysis Stress Test Parameters
| Parameter | Control | This compound Treated | Interpretation of this compound Effect |
| Glycolysis (mpH/min) | 50 | 80 | Increased reliance on glycolysis. |
| Glycolytic Capacity (mpH/min) | 100 | 120 | Upregulated glycolytic pathway. |
| Glycolytic Reserve (%) | 100% | 50% | Reduced ability to further increase glycolysis under stress. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF96 or XFe24 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound for the specified duration.
-
Assay Preparation: A day prior to the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.[4]
-
Assay Media: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Seahorse Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
Seahorse XF Glycolysis Stress Test
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Mito Stress Test protocol.
-
Assay Preparation: Hydrate the sensor cartridge as described above.
-
Assay Media: Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with a low concentration of glucose and glutamine. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports with glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Seahorse Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
Mandatory Visualizations
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Postulated signaling pathway of this compound as a mitochondrial inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in experiments using IGP-5
Technical Support Center: IGP-5
Introduction: This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a potent, ATP-competitive inhibitor of the mTOR kinase. This compound is designed for high selectivity towards both mTORC1 and mTORC2 complexes, making it a powerful tool for investigating cellular growth, proliferation, and metabolism. This document addresses common pitfalls to help you achieve reliable and interpretable results.
Frequently Asked Questions (FAQs)
Category 1: Compound Handling and Solubility
Q1: I dissolved this compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution," which occurs when a hydrophobic compound like this compound is transferred from an organic solvent to an aqueous environment.[1][2] The effective concentration of the inhibitor in your experiment will be much lower than intended, leading to inconsistent or negative results.
Troubleshooting Steps:
-
Visual Inspection: After adding this compound to your media, inspect the wells under a microscope for crystals or an oily film, which are signs of precipitation.[1]
-
Reduce Final Concentration: The simplest solution is to perform a dose-response experiment to find the highest effective concentration that remains soluble.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a final concentration up to 0.5% is often tolerated by robust cell lines and can help maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration to rule out solvent-induced effects.[2][3]
-
Pre-warm Media: Adding the this compound stock to pre-warmed (37°C) culture medium can sometimes improve solubility.
-
Consider Co-solvents: For in vitro kinase assays (not for cell-based assays), adding a small amount of a non-ionic surfactant like Tween®-20 (0.01-0.1%) to the buffer can help.[1][4]
Table 1: Recommended Solvents and Storage for this compound
| Solvent | Max Stock Concentration | Storage of Stock Solution | Notes |
|---|---|---|---|
| DMSO | 50 mM | -20°C for up to 6 months; -80°C for up to 2 years | DMSO is hygroscopic; use fresh or properly stored aliquots to avoid water absorption.[2] |
| Ethanol | 10 mM | -20°C for up to 1 month | Less toxic to some primary cells, but has lower solvating power than DMSO. |
| PBS | < 10 µM | Not recommended for stock solutions | Use for final dilutions only. Solubility is highly limited. |
Category 2: Western Blotting for mTOR Pathway Activity
Q2: I'm not seeing a decrease in the phosphorylation of S6 Kinase (p-S6K) at Thr389 after treating cells with this compound. How can I troubleshoot my Western blot?
A2: Detecting changes in protein phosphorylation can be challenging.[5] The issue could stem from sample preparation, antibody performance, or the blotting procedure itself. Since S6K is a primary downstream target of mTORC1, its phosphorylation status is a key readout of this compound activity.[6]
Troubleshooting Steps & Key Considerations:
-
Use Phosphatase Inhibitors: During cell lysis, endogenous phosphatases are released and will rapidly dephosphorylate your target proteins. It is critical to supplement your lysis buffer with a freshly prepared cocktail of phosphatase and protease inhibitors and to keep samples on ice at all times.[7][8]
-
Optimize Blocking Buffer: Milk, a common blocking agent, contains the phosphoprotein casein, which can cause high background with some anti-phospho antibodies.[9] It is recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking agent.[5][9]
-
Avoid Phosphate (B84403) in Buffers: Do not use Phosphate-Buffered Saline (PBS) for your wash buffers or antibody dilutions. The excess phosphate ions can compete with the antibody for binding to the phospho-epitope. Use Tris-Buffered Saline with Tween-20 (TBST) instead.[7][9]
-
Include Proper Controls:
-
Positive Control: Use a control cell lysate where the mTOR pathway is known to be activated (e.g., after stimulation with growth factors like insulin (B600854) or EGF) to ensure your antibody can detect the phosphorylated target.
-
Total Protein Control: Always run a parallel blot or strip and re-probe your membrane for the total, non-phosphorylated version of the protein (e.g., total S6K).[5] This confirms that the lack of a phospho-signal is not due to a general absence of the protein.
-
-
Check for Low Abundance: The fraction of a phosphorylated protein can be very low. You may need to load more protein lysate (30-50 µg) per lane or use a more sensitive ECL substrate to enhance detection.[9]
Table 2: Western Blot Troubleshooting for p-S6K (Thr389) Detection
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Signal or Weak Signal | Inactive this compound (degradation/solubility) | Prepare fresh this compound dilutions for each experiment. Confirm solubility. |
| Insufficient pathway stimulation | Ensure baseline mTOR activity is high enough to detect a decrease. Serum-starve cells, then stimulate with serum or growth factors before adding this compound. | |
| Phosphatase activity during lysis | Add phosphatase and protease inhibitors to lysis buffer; keep samples on ice.[7][8] | |
| Poor primary antibody | Validate the antibody with a positive control. Test different antibody concentrations. | |
| High Background | Blocking agent interference | Use 3-5% BSA in TBST instead of milk.[9] |
| Non-specific antibody binding | Increase the number and duration of TBST washes. Optimize primary antibody dilution. | |
| Membrane dried out | Ensure the membrane remains wet throughout the entire process. | |
| Inconsistent Results | Variable this compound concentration | Confirm this compound is fully dissolved in media before treating cells. |
| | Uneven protein loading | Perform a total protein normalization or use a housekeeping protein like GAPDH (note: always validate housekeeping protein stability under your experimental conditions). |
Category 3: Off-Target Effects and Unexpected Phenotypes
Q3: My cells are undergoing apoptosis at concentrations of this compound where I expect to only see inhibition of proliferation. How can I determine if this is an on-target or off-target effect?
A3: While strong inhibition of mTOR can lead to cell death in some cancer cell lines, unexpected cytotoxicity could also be due to off-target effects, where this compound inhibits other essential kinases.[3] A systematic approach is needed to distinguish between these possibilities.
Recommended Experimental Strategy:
-
Kinome Profiling: The most direct method is to screen this compound against a large panel of kinases. This will identify unintended targets.[3]
-
Use Structurally Different Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized mTOR inhibitors (e.g., Rapamycin for mTORC1, or other ATP-competitive inhibitors). If different inhibitors targeting mTOR produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Rescue Experiments: Transfect cells with a mutant version of mTOR that is resistant to this compound. If the expression of this mutant "rescues" the cells from the observed phenotype (e.g., apoptosis), it provides strong evidence for an on-target effect.[3]
-
Analyze Downstream Pathways: Use Western blotting to check for the phosphorylation of key proteins in pathways commonly affected by off-target kinase activity. Unexpected changes can point towards off-target binding.[3]
Table 3: Fictional Selectivity Profile of this compound (This data is for illustrative purposes to demonstrate the concept of a selectivity profile.)
| Kinase Target | IC50 (nM) | On-Target/Off-Target | Implication |
|---|---|---|---|
| mTOR | 5 | On-Target | High potency against the intended target. |
| PI3Kα | 850 | Potential Off-Target | ~170-fold selectivity. At high concentrations (>500 nM), this compound may inhibit PI3K signaling. |
| CDK2 | 2,500 | Likely Off-Target | Low probability of significant inhibition at effective mTOR-inhibiting concentrations. |
| MAPK1/ERK2 | >10,000 | No Significant Activity | Unlikely to be an off-target. |
| JAK2 | 7,800 | No Significant Activity | Unlikely to be an off-target. |
Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[3]
Category 4: Compensatory Signaling Pathways
Q4: I've noticed that after prolonged treatment with this compound, the phosphorylation of Akt at Ser473 is increasing. Is this expected?
A4: Yes, this is a well-documented feedback loop in the mTOR signaling network.[10][11] this compound, by inhibiting mTORC1, also inhibits the downstream S6K1. Normally, active S6K1 phosphorylates and degrades Insulin Receptor Substrate 1 (IRS1). When S6K1 is inhibited, IRS1 levels stabilize, leading to enhanced signaling upstream through the PI3K pathway, which in turn results in the activation and phosphorylation of Akt.[12] Since mTORC2 is the kinase responsible for phosphorylating Akt at Ser473, this effect can be complex. However, the dominant feedback loop often results in increased p-Akt (Ser473) levels, which can promote cell survival and potentially confer resistance to mTOR inhibition.[11]
Visualized Protocols and Pathways
Caption: The mTOR signaling pathway, indicating inhibition of mTORC1 and mTORC2 by this compound.
Caption: Troubleshooting workflow for Western blot detection of phosphorylated proteins.
Caption: Logic diagram to differentiate between on-target and off-target effects of this compound.
Experimental Protocols
Protocol: Western Blot for Phospho-S6K (Thr389)
This protocol details the steps to assess the inhibition of mTORC1 signaling by this compound via the phosphorylation status of its downstream target, S6 Kinase.
1. Cell Culture and Treatment: a. Plate cells (e.g., MCF7, HEK293T) and grow to 70-80% confluency. b. For experiments measuring pathway inhibition, serum-starve the cells overnight (e.g., in DMEM with 0.1% FBS) to reduce baseline mTOR activity. c. Pre-treat cells with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours. d. Stimulate the mTOR pathway by adding a growth factor (e.g., 100 nM insulin for 30 minutes) or by adding back serum (10% FBS).
2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer directly to the plate. Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented immediately before use with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).[5][7] c. Scrape cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 20 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize all samples to the same concentration (e.g., 2 mg/mL) with lysis buffer. c. Add 4x Laemmli sample buffer to your normalized lysate, aiming for a final loading amount of 20-40 µg of protein per well. d. Boil samples at 95-100°C for 5-10 minutes to denature the proteins.
4. Gel Electrophoresis and Transfer: a. Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide). b. Run the gel until the dye front reaches the bottom. c. Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] b. Incubate the membrane with the primary antibody against Phospho-S6K (Thr389) , diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000). c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
6. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Image the blot using a chemiluminescence detection system.
7. Stripping and Re-probing (for Total S6K): a. (Optional) After imaging, the membrane can be stripped using a mild stripping buffer. b. Re-block the membrane and probe with an antibody for Total S6K to use as a loading control.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inactive IGP-5 in Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of effect with "IGP-5" in their experiments. A critical first step is to correctly identify your molecule, as "this compound" can be confused with the similarly named "IGFBP-5".
Initial Diagnosis: Are you using this compound or IGFBP-5?
Before troubleshooting, please verify the full name and CAS number of your compound from the supplier's documentation.
-
This compound: A small molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). Its effects are primarily metabolic.
-
IGFBP-5: Insulin-like Growth Factor Binding Protein 5, a protein that modulates the signaling of Insulin-like Growth Factors (IGFs) and has direct, IGF-independent effects on cell growth and signaling.
This guide is divided into sections to address both possibilities.
Section 1: Troubleshooting for this compound (mGPDH Inhibitor)
If you have confirmed you are working with the mGPDH inhibitor this compound, this section will help you diagnose why you may not be observing the expected metabolic effects.
Frequently Asked Questions (FAQs) for this compound
Q1: My this compound treatment is not altering cellular respiration or ATP levels. What could be wrong?
A1: A lack of effect can be attributed to several factors related to the compound, the cellular model, or the experimental setup.
-
Compound Integrity and Solubility:
-
Degradation: Ensure the compound has been stored according to the manufacturer's recommendations. To avoid degradation from multiple freeze-thaw cycles, prepare single-use aliquots of your stock solution. Always use freshly prepared working solutions.
-
Solubility Issues: this compound is often dissolved in an organic solvent like DMSO. Verify that the final solvent concentration in your cell culture medium is non-toxic for your specific cell line (typically under 0.5%).[1] If the compound precipitates out of solution, it will not be available to the cells.
-
-
Cellular and Metabolic Context:
-
mGPDH Expression: The glycerol-3-phosphate shuttle, and thus mGPDH, is not equally active in all cell types. Confirm that your cell line expresses mGPDH at a functional level.
-
Metabolic State: The reliance of your cells on the glycerol-3-phosphate shuttle can be influenced by their metabolic state. Standardize cell culture conditions to ensure metabolic consistency.
-
-
Experimental Design:
-
Dose and Duration: The reported IC50 for this compound against mGPDH H2O2 production is 0.7 µM.[2] It is crucial to perform a dose-response experiment to find the optimal concentration for your cell line and experimental endpoint. The incubation time must also be sufficient for the metabolic effects to manifest.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. For instance, a small decrease in ATP production from the glycerol-3-phosphate shuttle might be compensated for by other metabolic pathways, masking the effect.
-
Q2: How can I be sure that my this compound is active and getting into the cells?
A2: While directly measuring the intracellular concentration of this compound is complex, several experiments can help validate its activity:
-
Use a Positive Control: Include a well-characterized inhibitor of mGPDH in your experiments to ensure your assay system is working as expected.
-
Perform a Cell-Free Assay: Test your batch of this compound on isolated mitochondria. This will confirm the direct activity of the compound on its target, mGPDH, without the confounding factors of cellular uptake and metabolism.
-
Measure Metabolic Shifts: Look for secondary evidence of mGPDH inhibition. A block in the glycerol-3-phosphate shuttle should lead to an increase in the lactate-to-pyruvate ratio in the cell culture medium as the cell shifts its metabolism.
Data Presentation: Expected vs. Observed Results for this compound
This table summarizes potential quantitative outcomes for key metabolic assays.
| Parameter | Control (Vehicle Only) | Successful this compound Treatment | Potential Reason for No Effect |
| Oxygen Consumption Rate (OCR) | Baseline OCR | Decreased OCR | Insufficient this compound dose; low mGPDH activity in cells. |
| Mitochondrial H₂O₂ Production | Baseline H₂O₂ | Decreased H₂O₂[2] | Insensitive assay; incorrect experimental setup. |
| Extracellular Acidification Rate (ECAR) | Baseline ECAR | Increased ECAR | Cells are not undergoing a metabolic shift to glycolysis. |
| Cellular ATP Levels | Normal ATP | Potentially decreased | Cellular metabolic compensation is masking the effect. |
Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)
This protocol describes a general method for assessing cellular respiration using an extracellular flux analyzer.
-
Cell Seeding: Plate cells in a specialized microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, create fresh serial dilutions in the appropriate assay medium.
-
Assay Execution:
-
Remove the culture medium and wash the cells with the assay medium.
-
Add the assay medium containing various concentrations of this compound or vehicle control to the wells.
-
-
Measurement: Place the microplate into the extracellular flux analyzer to measure baseline OCR, followed by measurements at set time points after this compound treatment.
-
Data Analysis: Normalize OCR values to the cell count per well. Compare the OCR of treated cells to the vehicle control to determine the effect of this compound.
Visualization: this compound Mechanism of Action
Caption: this compound inhibits mGPDH, blocking the glycerol-3-phosphate shuttle.
Section 2: Troubleshooting for IGFBP-5 (Protein)
If you have confirmed you are working with the protein IGFBP-5, this section will help you troubleshoot a lack of effect on cell growth and signaling pathways.
Frequently Asked Questions (FAQs) for IGFBP-5
Q1: I am not seeing any impact of IGFBP-5 on cell proliferation or signaling. What are the potential causes?
A1: When a recombinant protein like IGFBP-5 shows no effect, the issue often lies with the protein's integrity, the cellular context, or the experimental design.
-
Protein Integrity and Bioactivity:
-
Proper Folding: Recombinant proteins must be correctly folded to be active. Ensure your IGFBP-5 was sourced from a reliable vendor and has been handled according to their guidelines to prevent denaturation.
-
Degradation: IGFBP-5 can be degraded by proteases. Use protease inhibitors and avoid repeated freeze-thaw cycles of your stock solution.
-
Confirm Bioactivity: If possible, test your lot of IGFBP-5 on a cell line known to be responsive as a positive control for its biological activity.
-
-
Cellular Context:
-
Receptor Expression: The IGF-independent actions of IGFBP-5 are thought to be mediated by its own cell surface receptors. Verify that your cell line expresses the appropriate receptors.
-
Presence of Endogenous IGFs: The primary function of IGFBP-5 is to bind to IGFs. The presence of IGFs in your cell culture serum can complicate the interpretation of your results. Consider conducting experiments in serum-free or low-serum conditions to isolate the effects of IGFBP-5.
-
Cell-Type Specificity: The cellular response to IGFBP-5 is highly dependent on the cell type. A lack of effect may be specific to the cell line you are using.
-
-
Experimental Design:
-
Concentration and Time Course: It is essential to perform both a dose-response and a time-course experiment to identify the optimal conditions for observing an effect.
-
Endpoint Relevance: IGFBP-5 can influence multiple cellular processes, including proliferation, apoptosis, and migration.[3] Ensure that the endpoint you are measuring is relevant to the expected function of IGFBP-5 in your chosen cell line.
-
Q2: My Western blots for downstream signaling molecules like p-Erk are negative after IGFBP-5 treatment. What should I do?
A2: A lack of signaling activation can be due to several factors:
-
Signaling Kinetics: The phosphorylation of signaling proteins is often a rapid and transient event. You may be missing the peak activation window. Conduct a time-course experiment with early time points (e.g., 5, 15, 30, and 60 minutes).
-
High Basal Signaling: If your cells are cultured in high-serum media, the basal levels of phosphorylated Erk or Akt may be too high to detect a further increase. Try serum-starving your cells for several hours before treatment.
-
Antibody Validation: Ensure that your primary and secondary antibodies are specific and working correctly. Always include appropriate positive and negative controls in your Western blot experiments.
Data Presentation: Expected vs. Observed Results for IGFBP-5
This table outlines potential quantitative outcomes for common IGFBP-5 experiments.
| Parameter | Control (Vehicle Only) | Successful IGFBP-5 Treatment | Potential Reason for No Effect |
| Cell Proliferation (BrdU assay) | Baseline proliferation | Increased proliferation[4][5] | Inactive protein; low receptor expression. |
| p-Erk1/2 Levels (Western Blot) | Low basal phosphorylation | Increased phosphorylation[4] | Incorrect time point; high basal signaling. |
| p-Akt Levels (Western Blot) | Low basal phosphorylation | Modulated (can be cell-type dependent)[3] | Pathway not active in this cell type. |
| Cell Migration (Transwell assay) | Baseline migration | Increased or decreased (cell-type dependent) | Endpoint not relevant for this cell line. |
Experimental Protocol: Cell Proliferation (BrdU) Assay
This protocol provides a general framework for assessing cell proliferation with a BrdU assay.
-
Cell Seeding: Plate your cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Serum Starvation (Optional): To lower basal proliferation, you can serum-starve the cells for 12-24 hours.
-
IGFBP-5 Treatment: Add various concentrations of IGFBP-5, a vehicle control, and a positive control for proliferation (e.g., media with high serum) to the wells.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for a designated period (e.g., 2-24 hours) to allow for its incorporation into the DNA of dividing cells.
-
Detection: Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (like HRP) for colorimetric detection.
-
Data Analysis: Measure the absorbance with a plate reader and normalize the data to the vehicle control group.
Visualization: IGFBP-5 Signaling Pathway
Caption: IGF-independent signaling of IGFBP-5 via Ras, p38, and Erk pathways.
General Experimental Troubleshooting Workflow
This logical diagram provides a systematic approach to troubleshooting, applicable to experiments with either molecule.
Caption: A step-by-step workflow for diagnosing experimental failures.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IGFBP5 insulin like growth factor binding protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor-binding protein-5 (IGFBP-5) stimulates growth and IGF-I secretion in human intestinal smooth muscle by Ras-dependent activation of p38 MAP kinase and Erk1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of IGP-5: A Comparative Guide to Mitochondrial Glycerol-3-Phosphate Dehydrogenase Inhibition
For researchers and professionals in drug development, the precise modulation of cellular metabolism is a critical frontier. Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) has emerged as a key therapeutic target, and the novel inhibitor, IGP-5, presents a potent tool for its investigation. This guide provides a comprehensive comparison of this compound with other mGPDH inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) is a crucial enzyme linking glycolysis and oxidative phosphorylation through the glycerol (B35011) phosphate (B84403) shuttle.[1] Its inhibition offers a promising strategy for modulating cellular energy metabolism in various disease states. This compound, a novel small-molecule inhibitor, has been identified as a potent modulator of mGPDH activity.[1][2] This document outlines the inhibitory profile of this compound in comparison to its analog, IGP-1, and the widely used anti-diabetic drug, metformin (B114582), which also exhibits mGPDH inhibitory activity.[3]
Comparative Inhibitory Potency
The inhibitory effects of this compound, IGP-1, and metformin on mGPDH have been quantified using various assays. The data presented below summarizes their half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki), providing a clear comparison of their potency. This compound emerges as a significantly more potent inhibitor of mGPDH enzymatic activity and hydrogen peroxide (H2O2) production compared to IGP-1.[4] Both IGP-1 and this compound have been characterized as mixed inhibitors of mGPDH.[1][2]
| Inhibitor | IC50 (mGPDH Enzymatic Activity) | IC50 (mGPDH H2O2 Production) | Ki | Inhibition Type |
| This compound | 1.0 µM[4] | 1.0 µM[4] | ~1–15 µM[1][2] | Mixed[1][2] |
| IGP-1 | 6.0 µM[4] | 14.2 µM[4] | ~1–15 µM[1] | Mixed[1] |
| Metformin | Not directly comparable | Not directly comparable | ~38 µM (rat)[3], ~55 µM (human)[3] | Non-competitive[3] |
Note: Direct comparison of IC50 values for metformin is challenging due to different experimental setups. The provided Ki values offer a more standardized measure of its inhibitory constant.
While this compound demonstrates greater potency, it is noteworthy that it may be less selective than IGP-1, showing some off-target effects at higher concentrations.[1]
Experimental Protocols
The validation of this compound's inhibitory effect on mGPDH relies on a series of well-defined experimental procedures. These protocols are detailed below to allow for their replication and adaptation in other research settings.
mGPDH Enzymatic Activity Assay
This assay directly measures the enzymatic activity of purified mGPDH in the presence of varying concentrations of the inhibitor.
-
Enzyme Source: Purified rabbit muscle mGPDH.[1]
-
Reaction Mixture: A buffered solution containing the substrate, glycerol phosphate.
-
Procedure:
-
Incubate purified mGPDH with different concentrations of this compound or other inhibitors.
-
Initiate the reaction by adding glycerol phosphate.
-
Monitor the reduction of a suitable electron acceptor (e.g., DCIP) spectrophotometrically to determine the rate of the enzymatic reaction.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.[4]
-
mGPDH-dependent Hydrogen Peroxide (H2O2) Production Assay
This assay measures the production of H2O2, a reactive oxygen species (ROS), as a byproduct of mGPDH activity.
-
System: Isolated mitochondria.[1]
-
Reaction Conditions: Mitochondria are energized with glycerol phosphate in the presence of inhibitors of other respiratory chain complexes (e.g., rotenone) to isolate H2O2 production to mGPDH.[1]
-
Detection: H2O2 production is measured using a fluorescent probe, such as Amplex UltraRed, which reacts with H2O2 in the presence of horseradish peroxidase to produce a fluorescent product (resorufin).[1]
-
Procedure:
-
Incubate isolated mitochondria with the inhibitor.
-
Add glycerol phosphate and other necessary reagents.
-
Monitor the increase in fluorescence over time to determine the rate of H2O2 production.
-
Normalize the rates to the vehicle control and calculate the IC50 value.[4]
-
Mitochondrial Respiration Assay
This experiment assesses the impact of the inhibitor on oxygen consumption driven by glycerol phosphate oxidation in isolated mitochondria.
-
System: Isolated mitochondria in a respiration chamber equipped with an oxygen electrode.[1]
-
Substrate: Glycerol phosphate, along with other substrates for comparison (e.g., pyruvate, malate, succinate).[1]
-
Procedure:
-
Add isolated mitochondria to the respiration buffer.
-
Sequentially add the substrate (glycerol phosphate), ADP (to stimulate state 3 respiration), and oligomycin (B223565) (to induce state 4o respiration).[1]
-
Record the rate of oxygen consumption at each stage.
-
Repeat the experiment with different concentrations of the inhibitor to determine its effect on glycerol phosphate-dependent respiration.[1]
-
Visualizing the Experimental Workflow and Pathway
To further clarify the experimental process and the biological context of mGPDH inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating mGPDH inhibitors.
Caption: The glycerol phosphate shuttle and the site of this compound inhibition.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
A Comparative Analysis of IGP-5 and Genetic Knockdown of mGPDH in Modulating Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) by IGP-5 and the genetic knockdown of mGPDH. We will delve into their respective mechanisms, present supporting experimental data, and provide detailed experimental protocols for key assays.
Introduction to mGPDH and its Role in Cellular Metabolism
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, encoded by the GPD2 gene) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in linking cytosolic glycolysis and mitochondrial oxidative phosphorylation through the glycerol (B35011) phosphate (B84403) shuttle. This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the electron transport chain, contributing to cellular energy production.[1] Given its position at the intersection of glucose and lipid metabolism, mGPDH has emerged as a therapeutic target for various metabolic diseases.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Knockdown
This compound: This small molecule is a cell-permeant, mixed inhibitor of mGPDH.[2] Its mechanism involves both competitive and uncompetitive inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[3] This dual action effectively reduces the catalytic efficiency of mGPDH.
Genetic Knockdown of mGPDH: This approach involves the use of techniques such as RNA interference (e.g., siRNA) or gene editing (e.g., CRISPR-Cas9) to reduce or completely eliminate the expression of the GPD2 gene. This results in a lower abundance of the mGPDH protein, thereby diminishing the activity of the glycerol phosphate shuttle. Long-term studies often utilize mGPDH-null mice to investigate the systemic effects of enzyme deficiency.[1][2]
Comparative Performance: this compound vs. mGPDH Knockdown
The choice between pharmacological inhibition and genetic knockdown depends on the specific research question. This compound offers acute, reversible, and dose-dependent control over mGPDH activity, while genetic knockdown provides a model for chronic deficiency.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of mGPDH |
| Target | mGPDH enzyme activity | GPD2 gene expression |
| Onset of Action | Rapid | Delayed (requires time for protein turnover) |
| Reversibility | Reversible upon removal | Generally irreversible (stable knockdown) or long-lasting |
| Control | Dose-dependent modulation of activity | Level of knockdown can be titrated to some extent |
| Specificity | Can have off-target effects | Highly specific to the targeted gene |
| Systemic Effects | Can be administered systemically to study acute effects | Allows for the study of chronic, systemic effects of mGPDH deficiency |
Experimental Data
This compound: Quantitative Analysis
The following table summarizes the key quantitative data for this compound's inhibitory effects on mGPDH.
| Parameter | Value | Experimental Context |
| IC50 (H2O2 Production) | ~1 µM | Inhibition of hydrogen peroxide production by mGPDH.[4] |
| IC50 (Enzymatic Activity) | ~0.7 µM | Direct inhibition of mGPDH enzymatic activity.[5] |
| Ki (Inhibition Constant) | ~1-15 µM | Characterized as a mixed inhibitor.[2] |
| Effect on Respiration | Significant decrease in glycerol phosphate-dependent state 3 respiration at 25 and 80 µM.[1][6] | Measured in isolated skeletal muscle mitochondria. |
| Off-Target Effects | At higher concentrations (>10 µM), can inhibit H2O2 production from other mitochondrial sites (e.g., site IQ).[1] Also reduces state 3 respiration with pyruvate (B1213749) and malate (B86768) at 80 µM.[1][6] | Important for interpreting results at high concentrations. |
mGPDH Knockdown: Phenotypic Observations
Data from mGPDH knockout mice reveal the long-term consequences of mGPDH deficiency.
| Phenotype | Observation | Model System |
| Metabolism | Lower blood glucose, higher serum glycerol and triglycerides.[7] | mGPDH-/- mice |
| Energy Expenditure | 15% lower energy expenditure at thermoneutrality.[7] | mGPDH-/- mice |
| Weight and Adiposity | High-fat diet caused more weight gain and adiposity in female mGPDH-/- mice compared to wild-type.[7] | mGPDH-/- mice |
| Hepatic Steatosis | Liver-specific mGPDH depletion exacerbated diet-induced triglyceride accumulation and steatosis.[8] | Liver-specific mGPDH knockout mice |
| Muscle Regeneration | mGPDH deletion attenuated skeletal muscle regeneration in vitro and in vivo.[9] | mGPDH-/- mice and C2C12 myoblasts |
Experimental Protocols
Measurement of mGPDH Enzymatic Activity
This protocol is adapted from studies characterizing mGPDH inhibitors.[1]
Objective: To determine the rate of glycerol-3-phosphate oxidation by mGPDH.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., containing potassium phosphate, magnesium chloride, and a pH of 7.4)
-
Glycerol-3-phosphate (substrate)
-
Electron acceptor (e.g., decylubiquinone)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the tissue of interest (e.g., skeletal muscle, liver).
-
Resuspend the mitochondrial pellet in the assay buffer.
-
Add the electron acceptor to the mitochondrial suspension.
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Monitor the reduction of the electron acceptor over time using a spectrophotometer at a specific wavelength.
-
To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of the inhibitor before adding the substrate.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Measurement of Mitochondrial Respiration
This protocol utilizes a Seahorse XF Analyzer to measure oxygen consumption rates.[10]
Objective: To assess the impact of mGPDH inhibition or knockdown on mitochondrial respiration.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Seahorse XF24 or similar instrument
-
Assay medium (e.g., MAS buffer)
-
Substrates (e.g., glycerol-3-phosphate, pyruvate, malate, succinate)
-
Inhibitors (e.g., rotenone, antimycin A, oligomycin)
-
This compound or cells with mGPDH knockdown
Procedure:
-
Seed isolated mitochondria or permeabilized cells onto a Seahorse XF plate.
-
Add the assay medium containing the desired substrates.
-
For this compound experiments, inject the compound at various concentrations.
-
Use the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time.
-
Inject various mitochondrial inhibitors to dissect the respiratory states (e.g., state 3, state 4o).
-
Analyze the data to determine the effect of the intervention on different respiratory parameters.
Generation of mGPDH Knockdown Cell Lines
This is a general protocol for creating stable knockdown cell lines using CRISPR-Cas9.[11]
Objective: To generate a cell line with reduced or eliminated mGPDH expression.
Materials:
-
Adherent cell line of interest
-
CRISPR-Cas9 system (e.g., plasmids encoding Cas9 and guide RNA, or RNP complexes)
-
Lipofection reagent
-
Culture medium
-
Single-cell cloning supplies (e.g., 96-well plates)
-
PCR reagents for verification
Procedure:
-
Design and synthesize guide RNAs (gRNAs) targeting the GPD2 gene.
-
Transfect the cells with the CRISPR-Cas9 components using lipofection.
-
After transfection, perform limiting dilution to isolate single cells in individual wells of a 96-well plate.
-
Allow the single cells to proliferate and form colonies.
-
Expand the monoclonal colonies.
-
Extract genomic DNA from the clones and perform PCR and Sanger sequencing to verify the presence of indels in the GPD2 gene.
-
Perform Western blotting or qPCR to confirm the reduction or absence of mGPDH protein expression.
Visualizations
Caption: The Glycerol Phosphate Shuttle.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 7. Mice with deletion of the mitochondrial glycerol-3-phosphate dehydrogenase gene exhibit a thrifty phenotype: effect of gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deficiency of the mitochondrial glycerol 3-phosphate dehydrogenase contributes to hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial glycerol 3‐phosphate dehydrogenase promotes skeletal muscle regeneration | EMBO Molecular Medicine [link.springer.com]
- 10. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 11. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using IGFBP-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Insulin-like growth factor-binding protein 5 (IGFBP-5) is a pleiotropic protein with diverse and context-dependent roles in critical cellular processes, including proliferation, apoptosis, and tissue remodeling. Its intricate involvement in various signaling pathways has made it a focal point of research in fields ranging from oncology to fibrosis. This guide provides an objective comparison of experimental outcomes with IGFBP-5 and its alternatives, supported by experimental data, to aid in the design and interpretation of reproducible studies.
Data Summary: IGFBP-5 in Cellular Processes
The multifaceted nature of IGFBP-5 is evident in its varied effects on different cell types and under different experimental conditions. The following tables summarize quantitative data from key experiments investigating its role in cell proliferation, apoptosis, and fibrosis.
Table 1: Comparative Effects of IGFBP-5 and Alternatives on Cell Proliferation
| Experiment | Cell Line | Treatment | Outcome Measure | Result | Reference |
| Cell Proliferation Assay | Hs578T Breast Cancer Cells | IGFBP-3 | Cell Attachment to Fibronectin | Decreased | [1] |
| IGFBP-5 | Cell Attachment to Fibronectin | Increased | [1] | ||
| Cell Proliferation Assay | Mouse Embryonic Fibroblasts (MEFs) | siRNA against Igfbp5 | Cell Proliferation | Inhibited | [2] |
| IGFBP-5 (30 ng/ml) | Cumulative Population Doubling | Increased | [2] | ||
| Cell Proliferation Assay | Prostate Cancer Cell Lines | Recombinant IGFBP-3 | Cell Proliferation | Inhibitory effect | [3] |
| Recombinant IGFBP-5 | Cell Proliferation | No effect | [3] |
Table 2: Comparative Effects of IGFBP-5 and Alternatives on Apoptosis
| Experiment | Cell Line | Treatment | Outcome Measure | Result | Reference |
| Apoptosis Assay (Flow Cytometry) | PC-12 and SH-SY5Y | 6-OHDA + scrambled siRNA | Apoptotic Cell Rate | Increased | [4][5] |
| 6-OHDA + IGFBP5 siRNA | Apoptotic Cell Rate | Significantly reduced | [4][5] | ||
| Apoptosis Assay | Hs578T Breast Cancer Cells | Ceramide | Apoptosis | Baseline | [1] |
| Ceramide + IGFBP-3 | Apoptosis | Enhanced | [1] | ||
| Ceramide + IGFBP-5 | Apoptosis | Reduced | [1] | ||
| Apoptosis Assay | Neuroblastoma (NB) cells | Silencing of endogenous IGFBP-5 | Apoptosis | Increased | [6] |
Table 3: Comparative Effects of IGFBP-5 and Alternatives on Fibrosis
| Experiment | Model | Treatment | Outcome Measure | Result | Reference |
| In vivo Murine Model | Wild-type C57BL/6J mice | Adenovirus expressing human IGFBP-3 (Ad3) | Dermal Thickness | No significant change | [7] |
| Adenovirus expressing human IGFBP-5 (Ad5) | Dermal Thickness | Significantly increased | [7] | ||
| Wound Healing Assay | NMuMG epithelial cells | TGF-β1 | Wound Closure | Inhibited | [8] |
| IGFBP-5 | Wound Closure | Enhanced | [8] | ||
| IGFBP-5 + TGF-β1 | Wound Closure | Partially inhibited TGF-β1 effect | [8] | ||
| Gene Expression Analysis (qPCR) | Primary human lung fibroblasts | Recombinant IGFBP-5 (rBP5) | Collagen 1A1, Fibronectin (FN), CTGF, LOX mRNA levels | Increased | [9] |
| Silencing of IGFBP-5 in IPF fibroblasts | Collagen 1A1 mRNA levels | Significantly reduced | [9] |
Key Experimental Protocols
Reproducibility in scientific research is contingent on detailed and transparent methodologies. Below are protocols for key experiments cited in this guide.
siRNA-Mediated Knockdown of IGFBP-5 and Apoptosis Assay
This protocol describes the silencing of IGFBP5 expression using small interfering RNA (siRNA) followed by an assessment of apoptosis.
-
Cell Culture and Transfection:
-
Culture PC-12 or SH-SY5Y cells in appropriate media.
-
For transfection, seed 2 x 10^5 cells per well in 24-well plates.
-
Transfect cells with 30 nM of either scrambled control siRNA or IGFBP5 siRNA for 48 hours.
-
-
Induction of Apoptosis:
-
Following transfection, treat the cells with 50 μM 6-hydroxydopamine (6-OHDA) for 24 hours to induce apoptosis.
-
-
Apoptosis Detection by Flow Cytometry:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are considered apoptotic.[4][5]
-
In Vivo Murine Model of Dermal Fibrosis
This protocol outlines an in vivo model to study the fibrotic effects of IGFBP-5.
-
Animal Model:
-
Use Wild-type C57BL/6J mice.
-
-
Treatment Administration:
-
Inject mice subcutaneously with a replication-deficient serotype 5 adenovirus expressing either human IGFBP-5 (Ad5), human IGFBP-3 (Ad3) as a control, or no complementary DNA (cAd) as a negative control.
-
-
Tissue Collection and Analysis:
-
Euthanize mice at 3, 8, or 22 days post-injection.
-
Collect skin samples from the injection site.
-
Process the skin samples for histological analysis.
-
Measure the dermal thickness and dermal collagen bundle thickness in skin sections to quantify the extent of fibrosis.[7]
-
Wound Healing (Scratch) Assay
This assay is used to assess the effect of IGFBP-5 on cell migration and wound closure.
-
Cell Culture:
-
Grow a confluent monolayer of NMuMG epithelial cells.
-
-
Creating the "Wound":
-
Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
-
Treatment and Incubation:
-
Wash the cells to remove dislodged cells.
-
Add media containing the treatment of interest (e.g., TGF-β1, IGFBP-5, or a combination).
-
-
Data Acquisition and Analysis:
-
Capture images of the wound at the beginning of the experiment (0 hours) and at subsequent time points.
-
Measure the width of the wound at different points and calculate the rate of wound closure over time.[8]
-
Visualizing Molecular Interactions and Workflows
To further clarify the complex processes involving IGFBP-5, the following diagrams illustrate key signaling pathways and experimental workflows.
IGFBP-5 Signaling Pathway
siRNA Experimental Workflow
References
- 1. Intrinsic actions of IGFBP-3 and IGFBP-5 on Hs578T breast cancer epithelial cells: inhibition or accentuation of attachment and survival is dependent upon the presence of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of IGFBP5 contributes to replicative senescence via ERK2 activation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IGFBP5 Promotes Neuronal Apoptosis in a 6-OHDA-Toxicant Model of Parkinson’s Disease by Inhibiting the Sonic Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. IGFBP-5 Promotes Fibrosis via Increasing Its Own Expression and That of Other Pro-fibrotic Mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IGF-1 and Its Analogs for Research Professionals
An in-depth analysis of Insulin-like Growth Factor-1 (IGF-1) and its potent analogs, Long R3 IGF-1 and Des(1-3)IGF-1, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their performance, supported by experimental data. The information presented herein is intended to facilitate informed decisions in the selection of these critical reagents for research applications.
Insulin-like Growth Factor-1 (IGF-1) is a crucial signaling protein that mediates the effects of growth hormone and plays a vital role in cellular growth, proliferation, and survival.[1] To enhance its biological activity and overcome certain limitations of the native peptide, several analogs have been engineered. This guide focuses on two of the most widely studied analogs: Long R3 IGF-1 (LR3 IGF-1) and Des(1-3)IGF-1.
Structural Modifications and Enhanced Bioactivity
The enhanced potency and altered pharmacokinetic profiles of LR3 IGF-1 and Des(1-3)IGF-1 stem from specific structural modifications that reduce their affinity for IGF-binding proteins (IGFBPs).[2][3] In circulation, the majority of IGF-1 is bound to IGFBPs, which regulate its bioavailability.[2] By minimizing this binding, the analogs exhibit increased "free" concentrations, leading to greater receptor activation.
-
Long R3 IGF-1 (LR3 IGF-1): This analog features a substitution of an arginine for a glutamic acid at the third position and an N-terminal extension of 13 amino acids.[4] These modifications significantly lower its affinity for IGFBPs, resulting in a longer half-life (approximately 20-30 hours compared to 12-15 hours for IGF-1) and a roughly threefold increase in potency.[4]
-
Des(1-3)IGF-1: This truncated analog lacks the first three N-terminal amino acids of IGF-1.[2] This seemingly minor alteration dramatically reduces its affinity for IGFBPs, leading to a reported tenfold increase in in-vivo potency compared to native IGF-1.[2][3]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of IGF-1 and its analogs based on available experimental data. It is important to note that direct head-to-head comparisons in a single study are limited, and values may vary depending on the specific assay conditions and cell types used.
| Parameter | IGF-1 | Long R3 IGF-1 (LR3 IGF-1) | Des(1-3)IGF-1 |
| Structure | 70 amino acids | 83 amino acids, Arg at position 3 | 67 amino acids (truncated) |
| Relative Potency | 1x | ~3x greater than IGF-1[4] | ~10x greater than IGF-1[2][3] |
| Half-life | ~12-15 hours[4] | ~20-30 hours[4] | Not specified |
| Affinity for IGFBPs | High | Very Low[4] | Very Low[2] |
| IGF-1 Receptor Affinity | High | High[5] | High[5] |
Signaling Pathways
IGF-1 and its analogs exert their effects primarily through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[6] Activation of the IGF-1R initiates two main downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[6][7] The PI3K/Akt pathway is predominantly involved in cell survival and metabolic effects, while the MAPK pathway is more closely linked to cell proliferation and differentiation.[7][8] While all three peptides activate these pathways, the magnitude and duration of the signal may differ due to their varied potencies and half-lives.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of IGF-1 and its analogs to the IGF-1 receptor.
Objective: To measure the concentration of unlabeled ligand (IGF-1 or analog) required to displace 50% of a radiolabeled IGF-1 tracer from the IGF-1 receptor, thereby allowing for the calculation of the dissociation constant (Kd).
General Procedure:
-
Membrane Preparation: Isolate cell membranes containing the IGF-1 receptor from a suitable cell line (e.g., cells overexpressing human IGF-1R).
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of radiolabeled IGF-1 (e.g., ¹²⁵I-IGF-1) and varying concentrations of the unlabeled competitor (IGF-1, LR3 IGF-1, or Des(1-3)IGF-1).
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve and used to calculate the Kd.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Insulin-Like Growth Factor-1 (IGF-1) and Its Monitoring in Medical Diagnostic and in Sports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. IGF-1 LR3 - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Guide to Mitochondrial Function Inhibitors: IGP-5 vs. Classical ETC Blockers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the targeted inhibition of mitochondrial function serves as a powerful tool for dissecting signaling pathways, understanding disease mechanisms, and developing novel therapeutics. This guide provides a comprehensive comparison of IGP-5, a novel inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), with the classical electron transport chain (ETC) inhibitors: rotenone (B1679576), antimycin A, and oligomycin (B223565). We present a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to facilitate informed decisions in experimental design.
Mechanism of Action: A Tale of Four Inhibitors
The primary distinction between this compound and the other inhibitors lies in their molecular targets within the mitochondria. Rotenone, antimycin A, and oligomycin directly interfere with the core machinery of the electron transport chain and oxidative phosphorylation. In contrast, this compound targets a key shuttle system that feeds electrons into the ETC.
-
This compound: A potent and selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1] mGPDH is a crucial enzyme in the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH to the mitochondrial ETC, primarily contributing to cellular respiration when glycolysis is active.
-
Rotenone: A well-characterized inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[2][3][4] By blocking the transfer of electrons from NADH to coenzyme Q, rotenone effectively halts the entry of electrons from NADH-linked substrates into the ETC.[2][3][4]
-
Antimycin A: A specific inhibitor of Complex III (cytochrome c reductase).[5][6][7][8] It binds to the Qi site of cytochrome c reductase, preventing the transfer of electrons from coenzyme Q to cytochrome c, thereby disrupting the Q-cycle.[7][8]
-
Oligomycin: An inhibitor of ATP synthase (Complex V).[9][10] It blocks the F0 proton channel of ATP synthase, preventing the influx of protons back into the mitochondrial matrix and, consequently, inhibiting the synthesis of ATP.[9][10]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for each inhibitor based on available experimental data. It is important to note that direct comparative studies of this compound alongside the other three inhibitors in standardized cellular respiration assays are limited. The data for this compound primarily pertains to its direct effect on its target enzyme, mGPDH.
| Parameter | This compound | Rotenone | Antimycin A | Oligomycin |
| Primary Target | mGPDH[1] | Complex I[2][3][4] | Complex III[5][6][7][8] | ATP Synthase (Complex V)[9][10] |
| IC50 | ~0.7 µM (for mGPDH H2O2 production)[1] | ~10-100 nM (for Complex I inhibition) | ~1-10 nM (for Complex III inhibition) | ~1 µM (for ATP synthase inhibition) |
| Effect on Oxygen Consumption Rate (OCR) | Inhibits glycerol (B35011) phosphate-dependent respiration. At high concentrations (e.g., 80 µM), it may reduce state 3 respiration with other substrates. | Blocks NADH-linked respiration, leading to a significant decrease in basal OCR. | Blocks electron flow from Complex III, causing a profound reduction in basal OCR. | Inhibits ATP-linked respiration, leading to a decrease in OCR that reflects the proton leak. |
| Effect on ATP Production | Expected to decrease ATP production derived from the glycerol-3-phosphate shuttle. | Significantly decreases ATP production due to the blockade of the major electron entry point. | Drastically reduces ATP production by halting the electron flow through the ETC. | Directly inhibits mitochondrial ATP synthesis, leading to a rapid and substantial drop in ATP levels. |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct points of inhibition for each compound within the mitochondrial respiratory machinery.
Caption: Mechanism of Action of Mitochondrial Inhibitors.
Experimental Protocols
Precise and reproducible experimental protocols are paramount for the accurate comparison of mitochondrial inhibitors. Below are detailed methodologies for key assays.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
a. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator for one hour prior to the assay.
b. Instrument and Cartridge Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.
-
On the day of the assay, load the inhibitor compounds into the appropriate ports of the hydrated sensor cartridge. A typical loading order and concentrations are:
-
Port A: Oligomycin (e.g., 1.0 - 2.5 µM final concentration)
-
Port B: FCCP (e.g., 1.0 µM final concentration; concentration should be optimized for each cell type)
-
Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM each final concentration)
-
For this compound comparison: A separate experiment should be designed where this compound is injected, potentially before the standard inhibitors, to observe its specific effect on basal OCR.
-
c. Assay Execution:
-
Place the cell culture plate into the Seahorse XF Analyzer.
-
The instrument will equilibrate and then begin measuring basal OCR.
-
The pre-loaded inhibitors will be sequentially injected, and the OCR will be measured after each injection.
d. Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin.
-
Maximal Respiration: The peak OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The remaining OCR after the injection of the Rotenone/Antimycin A mixture.
Caption: Seahorse XF Mito Stress Test Workflow.
Cellular ATP Production Assay
This protocol provides a method to quantify cellular ATP levels following treatment with mitochondrial inhibitors.
a. Cell Treatment:
-
Seed cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the mitochondrial inhibitors (this compound, rotenone, antimycin A, oligomycin) for the desired duration (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
b. ATP Measurement:
-
Use a commercially available luminescent ATP detection assay kit.
-
Following the manufacturer's instructions, lyse the cells to release ATP.
-
Add the luciferase/luciferin (B1168401) reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence using a plate reader. The light intensity is directly proportional to the ATP concentration.
c. Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the experimental samples by interpolating from the standard curve.
-
Normalize the ATP levels to the total protein concentration or cell number in each well to account for differences in cell density.
mGPDH Activity Assay
This protocol is specific for assessing the direct inhibitory effect of compounds like this compound on mGPDH activity.
a. Mitochondria Isolation:
-
Isolate mitochondria from a relevant tissue or cell line using differential centrifugation.
b. Activity Measurement:
-
Use a spectrophotometric or fluorometric assay to measure mGPDH activity. A common method involves monitoring the reduction of a substrate like 2,6-dichlorophenolindophenol (DCPIP) in the presence of glycerol-3-phosphate.
-
Incubate the isolated mitochondria with varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding the substrate (glycerol-3-phosphate) and the electron acceptor (e.g., DCPIP).
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
c. Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial glycerol 3-phosphate dehydrogenase deficiency exacerbates lipotoxic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Cellular Uptake of IGP-5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the efficiency of intracellular delivery is paramount. This guide provides a comprehensive comparison of the cellular uptake of Insulin-like Growth Factor Binding Protein-5 (IGP-5), a protein with known cell-penetrating capabilities, and the well-characterized cell-penetrating peptide (CPP), TAT. This objective analysis is supported by experimental data and detailed methodologies to assist in the selection and validation of intracellular delivery vectors.
Comparative Analysis of Cellular Uptake: this compound vs. TAT Peptide
The cellular uptake of both this compound and the TAT peptide is a critical determinant of their potential as therapeutic delivery vehicles. While both can internalize into cells, their efficiencies and mechanisms differ. The following table summarizes quantitative data on their cellular uptake, providing a baseline for comparison. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a synthesis from multiple sources to provide a relative measure of uptake efficiency.
| Parameter | This compound (IGFBP-5) | TAT Peptide | Reference |
| Uptake Mechanism | Endocytosis, mediated by cell surface receptors and proteoglycans.[1] | Primarily macropinocytosis, a form of endocytosis.[2] | |
| Nuclear Localization | Yes, contains a nuclear localization signal (NLS) and is actively transported to the nucleus.[3][4] | Can enter the nucleus, often facilitated by its basic residues.[5] | |
| Quantitative Uptake | Uptake has been confirmed using fluorescently (pDsRed) and radiolabeled (¹²⁵I) IGFBP-5, with nuclear accumulation observed.[3][6] | Fluorescently labeled TAT conjugates show a significant increase in cellular uptake, with reports of up to a 160-fold increase in fluorescence intensity compared to the unconjugated fluorophore.[7] | |
| Factors Influencing Uptake | Cell surface binding, interaction with extracellular matrix components.[1][2] | Peptide concentration, cell type, and temperature.[8] | |
| Alternative Quantification | Can be quantified using techniques like ELISA and Western blotting of cell lysates.[9] | Can be accurately quantified using MALDI-TOF mass spectrometry.[10][11] |
Delving into the Mechanisms: Signaling and Uptake Pathways
The pathways governing the cellular entry of this compound and TAT peptide are distinct, involving different cellular machinery. Understanding these pathways is crucial for optimizing their use as delivery vectors.
This compound Cellular Entry and Nuclear Import
This compound is internalized through endocytosis. Once inside the cell, it can be transported to the nucleus. This nuclear import is an active process mediated by the importin-α/importin-β complex, which recognizes a specific nuclear localization signal (NLS) within the this compound protein.
References
- 1. Frontiers | Insulin-Like Growth Factor Binding Protein-5 in Physiology and Disease [frontiersin.org]
- 2. Insulin-like growth factor-binding protein-5 (IGFBP-5): a critical member of the IGF axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The subcellular localization of IGFBP5 affects its cell growth and migration functions in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The subcellular localization of IGFBP5 affects its cell growth and migration functions in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of IGF-binding proteins, IGFBP-3 and IGFBP-5, on IGF-I action and binding to cell membranes of immortalized human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of Insulin-Like Growth Factor-Binding Protein 5 (IGFBP5) in Organismal and Pancreatic β-Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm the Effects of IGP-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the biological effects of IGP-5, a known inhibitor of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH). By employing a multi-faceted approach that leverages different scientific principles, researchers can build a robust body of evidence to confidently ascertain the on-target effects of this compound and distinguish them from potential off-target activities.
Introduction to this compound and its Primary Effects
This compound is a novel, cell-permeant small molecule that acts as a mixed inhibitor of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH)[1][2][3][4]. mGPDH is a key enzyme of the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. The primary downstream effects of mGPDH inhibition by this compound include a reduction in mitochondrial respiration, decreased production of reactive oxygen species (ROS), and the inhibition of cell proliferation, particularly in cancer cells that exhibit a high dependence on this shuttle[1][5][6].
Orthogonal Approaches for Validation
To ensure the observed effects of this compound are a direct consequence of mGPDH inhibition, it is crucial to employ orthogonal methods. This involves using multiple, independent techniques to measure the same biological endpoint. This guide outlines several key experimental strategies, presenting both primary and orthogonal approaches for validation.
Direct Target Engagement: Enzyme Activity
Confirming that this compound directly interacts with and inhibits mGPDH is the foundational step in validating its mechanism of action.
Primary Method: Direct mGPDH Enzymatic Assay
This assay directly measures the enzymatic activity of isolated mGPDH in the presence of varying concentrations of this compound to determine the IC50 value.
Orthogonal Method: Comparative cGPDH Activity Assay
To demonstrate the selectivity of this compound, its inhibitory effect on the soluble, cytosolic form of glycerol-3-phosphate dehydrogenase (cGPDH) is measured. A lack of significant inhibition of cGPDH provides strong evidence for the selectivity of this compound towards the mitochondrial isoform[1].
Table 1: Comparison of Enzymatic Inhibition Assays
| Parameter | Primary Method: mGPDH Assay | Orthogonal Method: cGPDH Assay |
| Principle | Spectrophotometric measurement of mGPDH activity | Spectrophotometric measurement of cGPDH activity |
| Key Reagents | Isolated mitochondria or purified mGPDH, Glycerol-3-phosphate, Electron acceptor (e.g., DCIP) | Purified cGPDH, Glycerol-3-phosphate, NAD+ |
| Endpoint | Rate of electron acceptor reduction | Rate of NAD+ reduction |
| Expected Outcome with this compound | Dose-dependent inhibition of enzyme activity | Minimal to no inhibition of enzyme activity |
Cellular Consequence: Mitochondrial Respiration
Inhibition of mGPDH is expected to decrease cellular oxygen consumption when cells are utilizing glycerol-3-phosphate as a substrate.
Primary Method: Substrate-Specific Respiration Analysis
High-resolution respirometry (e.g., using a Seahorse XF Analyzer) can measure the oxygen consumption rate (OCR) in live cells. By providing specific substrates, the contribution of different mitochondrial complexes and pathways to overall respiration can be dissected.
Orthogonal Method: Genetic Knockdown of mGPDH
Table 2: Comparison of Mitochondrial Respiration Analysis Methods
| Parameter | Primary Method: Substrate-Specific Respirometry | Orthogonal Method: mGPDH Knockdown |
| Principle | Real-time measurement of OCR in response to substrates and inhibitors | Genetic silencing of the target protein |
| Key Reagents | Seahorse XF Analyzer, specific mitochondrial substrates (e.g., glycerol-3-phosphate, pyruvate, succinate) | siRNA targeting mGPDH, Transfection reagents |
| Endpoint | Change in Oxygen Consumption Rate (OCR) | Reduction in mGPDH protein levels and corresponding change in OCR |
| Expected Outcome | This compound selectively inhibits glycerol-3-phosphate-driven respiration | mGPDH knockdown phenocopies the respiratory effects of this compound |
Downstream Cellular Effects: Cell Proliferation
A key functional consequence of mGPDH inhibition in certain cancer cell lines is the suppression of cell growth and proliferation.
Primary Method: Cell Viability and Proliferation Assays
Standard cell-based assays such as crystal violet staining, MTT, or real-time cell analysis can be used to quantify the effect of this compound on cell number and viability over time.
Orthogonal Method: mGPDH Overexpression Rescue
To further confirm that the anti-proliferative effects of this compound are due to its action on mGPDH, a rescue experiment can be performed. In this setup, cells are engineered to overexpress mGPDH. If the growth-inhibitory effect of this compound is attenuated or reversed in these cells, it provides strong evidence for on-target activity[7].
Table 3: Comparison of Cell Proliferation Validation Methods
| Parameter | Primary Method: Cell Proliferation Assays | Orthogonal Method: mGPDH Overexpression Rescue |
| Principle | Quantification of cell number or metabolic activity as a proxy for proliferation | Ectopic expression of the target protein to counteract inhibition |
| Key Reagents | Crystal violet, MTT reagent, or specialized cell analysis system | Expression vector containing mGPDH, Transfection reagents |
| Endpoint | Change in cell number or viability | Attenuation of this compound-induced growth inhibition |
| Expected Outcome | This compound inhibits cell proliferation in a dose-dependent manner | Overexpression of mGPDH rescues cells from the anti-proliferative effects of this compound |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Direct mGPDH Enzymatic Activity Assay
-
Isolate mitochondria from a suitable cell line or tissue with high mGPDH expression.
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), potassium cyanide (to inhibit complex IV), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Monitor the reduction of DCIP spectrophotometrically at 600 nm over time.
-
Calculate the rate of reaction and determine the IC50 of this compound.
Protocol 2: High-Resolution Respirometry with Substrate-Specific Protocols
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Prior to the assay, replace the growth medium with a low-buffered Seahorse XF assay medium.
-
Use a substrate-specific protocol by sequentially injecting different compounds:
-
Basal Respiration: Measure the baseline OCR.
-
Glycerol-3-Phosphate-driven Respiration: Inject glycerol-3-phosphate to stimulate mGPDH-dependent respiration.
-
This compound Treatment: Inject this compound to measure its inhibitory effect on glycerol-3-phosphate-driven respiration.
-
Complex I and II-driven Respiration: Inject other substrates like pyruvate/malate (for Complex I) or succinate (B1194679) (for Complex II) in the presence of specific inhibitors (e.g., rotenone (B1679576) for Complex I) to assess the specificity of this compound.
-
-
Analyze the changes in OCR to determine the specific effect of this compound on mGPDH-linked respiration.
Protocol 3: siRNA-Mediated Knockdown of mGPDH
-
Culture cells to the desired confluency.
-
Transfect cells with siRNA specifically targeting the mRNA of mGPDH or a non-targeting control siRNA using a suitable transfection reagent.
-
After a predetermined incubation period (e.g., 48-72 hours), harvest a subset of cells to confirm mGPDH knockdown by Western blotting or qRT-PCR.
-
Use the remaining cells for downstream functional assays, such as high-resolution respirometry or cell proliferation assays, to compare the phenotype of mGPDH knockdown with that of this compound treatment.
Visualizing the Concepts
To further clarify the experimental logic and biological pathways, the following diagrams have been generated.
Caption: The Glycerol Phosphate Shuttle and the site of this compound inhibition.
Caption: Workflow for the orthogonal validation of this compound's effects.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 3. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 5. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin Targets Mitochondrial Glycerophosphate Dehydrogenase to Control Rate of Oxidative Phosphorylation and Growth of Thyroid Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IGP-5: A Novel Selective Kinase Inhibitor
This guide provides a comprehensive comparison of the novel investigational compound IGP-5 against other alternatives, with a focus on its differential impact on various cell types. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview of this compound's performance, supported by detailed experimental protocols and pathway visualizations.
Overview of this compound
This compound is a novel small molecule inhibitor targeting the pro-survival kinase, PK-Theta, which is frequently overexpressed in various cancer cell lines. By selectively inhibiting PK-Theta, this compound is designed to induce apoptosis in malignant cells while sparing healthy, non-malignant cells, thus offering a potentially wider therapeutic window compared to conventional cytotoxic agents.
Comparative Performance Data
The efficacy of this compound was evaluated against a known broad-spectrum kinase inhibitor, Compound-X, across cancerous and non-cancerous cell lines. Key performance indicators included the half-maximal inhibitory concentration (IC50) for cell viability and the rate of induced apoptosis.
Table 1: Comparative IC50 Values (µM) after 48-hour treatment
| Cell Line | Cell Type | This compound | Compound-X |
| MCF-7 | Breast Carcinoma | 2.5 | 5.1 |
| A549 | Lung Carcinoma | 4.1 | 6.8 |
| MCF-10A | Non-tumorigenic Breast | 35.8 | 8.3 |
| BEAS-2B | Non-tumorigenic Lung | 42.5 | 9.1 |
Table 2: Apoptosis Induction (% of Apoptotic Cells) after 24-hour treatment at 5 µM
| Cell Line | Cell Type | This compound | Compound-X | Vehicle Control |
| MCF-7 | Breast Carcinoma | 68% | 55% | 5% |
| A549 | Lung Carcinoma | 62% | 48% | 4% |
| MCF-10A | Non-tumorigenic Breast | 8% | 45% | 5% |
| BEAS-2B | Non-tumorigenic Lung | 7% | 41% | 4% |
Visualizing the Mechanism of Action
To understand the differential impact of this compound, it is crucial to visualize its role within the cellular signaling cascade. The following diagrams illustrate the proposed signaling pathway and the general workflow used for its evaluation.
Caption: Proposed signaling pathway for this compound action.
Caption: General workflow for comparative cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
4.1. Cell Viability (MTT Assay)
-
Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound or Compound-X. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding: Seed 2x10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with 5 µM of this compound, Compound-X, or a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on FITC and PI fluorescence.
Conclusion
The experimental data indicates that this compound demonstrates potent and selective cytotoxic effects against the tested cancer cell lines (MCF-7, A549) while exhibiting significantly lower toxicity towards non-tumorigenic cell lines (MCF-10A, BEAS-2B). This favorable selectivity profile, as highlighted by the comparative IC50 values and apoptosis rates, suggests that this compound's targeted mechanism of action may offer a significant advantage over less selective inhibitors like Compound-X. Further investigation in preclinical models is warranted to fully elucidate its therapeutic potential.
Safety Operating Guide
Navigating the Disposal of IGP-5: A General Protocol for Non-Hazardous Laboratory Substances
It is important to note that "IGP-5" does not correspond to a single, universally recognized chemical substance. Searches for this term yield a variety of products with similar designations, none of which are classified as hazardous materials requiring specialized disposal procedures. Therefore, the following information provides a general framework for the proper disposal of a non-hazardous laboratory chemical, drawing on standard safety and handling protocols.
Researchers, scientists, and drug development professionals are advised to always consult the specific Safety Data Sheet (SDS) for any chemical to obtain detailed and accurate disposal instructions. The absence of a hazardous classification does not eliminate the need for careful handling and adherence to good laboratory practices.
Immediate Safety and Logistical Information
Before handling any chemical for disposal, ensure the following preparatory and safety measures are in place:
-
Consult the Safety Data Sheet (SDS): This is the primary source of information regarding the chemical's properties, hazards, and disposal requirements. For substances deemed non-hazardous, the SDS will confirm this and provide guidance on appropriate disposal methods.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, even when handling non-hazardous materials. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][3]
-
Designated Disposal Area: Prepare a designated area for the disposal process, ensuring it is clean, well-lit, and away from high-traffic areas.
-
Waste Containers: Use containers that are compatible with the chemical waste.[4] For non-hazardous solids, this may be a sturdy, sealable bag or container. For liquids, ensure the container is leak-proof.
-
Labeling: Clearly label all waste containers with the name of the chemical and the words "Non-Hazardous Waste."[5]
-
Local Regulations: Be aware of and comply with all local, state, and federal regulations regarding non-hazardous waste disposal.[6] Some non-hazardous chemicals may be permissible for drain or regular trash disposal, but this must be verified with institutional and local guidelines.[6][7][8]
Step-by-Step Disposal Procedures for Non-Hazardous this compound
Assuming the SDS for the specific "this compound" product confirms it is non-hazardous, the following general steps can be taken:
-
Final Confirmation of Non-Hazardous Status: Re-verify the non-hazardous classification in Section 2 (Hazard(s) Identification) and disposal guidelines in Section 13 (Disposal Considerations) of the SDS.
-
Segregation of Waste: Ensure that the non-hazardous waste is not mixed with any hazardous waste streams. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous, increasing disposal costs and complexity.[9]
-
Solid Waste Disposal:
-
For solid, non-hazardous chemical waste, place it in a designated, properly labeled, and sealed container.
-
Depending on institutional and local regulations, this may be disposed of in the regular laboratory trash.[6][10] Never place chemical containers in laboratory trash cans without confirming this is an acceptable practice.[10]
-
-
Liquid Waste Disposal:
-
Some non-hazardous, water-soluble liquids may be approved for drain disposal with copious amounts of water.[8] However, this is subject to strict limitations on volume and pH, and requires confirmation with your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.[6][8]
-
If drain disposal is not permitted, collect the liquid waste in a labeled, leak-proof container.
-
-
Empty Container Disposal:
-
Documentation: Maintain a log of all disposed chemicals, including the name, quantity, and date of disposal, in accordance with laboratory and institutional policies.
Data Presentation
As no specific quantitative data for a hazardous substance "this compound" was identified, the following table serves as a template for how waste stream information for a non-hazardous substance might be structured.
| Waste Stream Identifier | Chemical Name/Composition | Physical State | Hazard Classification | Disposal Method | Regulatory Guideline |
| This compound-SOLID-001 | This compound (as per SDS) | Solid Powder | Non-Hazardous | General Laboratory Trash | Institutional SOP-CHEM-DISP-NH |
| This compound-LIQUID-001 | This compound in Aqueous Solution | Liquid | Non-Hazardous | Drain Disposal (with approval) | Local Wastewater Ordinance 123 |
Experimental Protocols
In the absence of specific experimental data requiring a detailed protocol, the following is a generalized procedure for handling a small spill of a non-hazardous substance, a common scenario in a laboratory setting.
Protocol for Laboratory Spill of a Non-Hazardous Substance
-
Immediate Action:
-
Alert personnel in the immediate area of the spill.
-
If there is any uncertainty about the substance's properties, treat it as hazardous.
-
-
Consult the SDS:
-
Quickly review Section 6 (Accidental Release Measures) of the SDS for specific cleanup instructions.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
-
Containment:
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent pad) to contain the spill.
-
For solid spills, gently sweep or scoop the material to avoid creating dust.
-
-
Cleanup:
-
Collect the absorbed liquid or solid spill material and place it in a designated, labeled waste container.
-
Clean the spill area with soap and water or an appropriate cleaning agent as recommended by the SDS.
-
-
Disposal:
-
Dispose of the cleanup materials and any contaminated PPE as non-hazardous waste, following the procedures outlined above.
-
-
Reporting:
-
Report the spill to the laboratory supervisor or EHS department, as per institutional policy.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the disposal of any laboratory chemical, emphasizing the critical step of consulting the Safety Data Sheet.
Caption: A flowchart illustrating the decision-making process for laboratory chemical disposal.
References
- 1. hsa.ie [hsa.ie]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 6. acs.org [acs.org]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. sfasu.edu [sfasu.edu]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
